2-(5-Methyl-2-thienyl)ethanol (CAS 71309-84-7): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications
Executive Summary 2-(5-Methyl-2-thienyl)ethanol (CAS 71309-84-7) is a highly specialized, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. Featuring an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(5-Methyl-2-thienyl)ethanol (CAS 71309-84-7) is a highly specialized, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. Featuring an electron-rich 5-methylthiophene moiety coupled with a reactive primary alcohol, this compound serves as a critical intermediate. In pharmaceutical development, it is foundational for synthesizing next-generation thienopyridine antiplatelet agents and anti-inflammatory drugs, where the 5-methyl group acts as a strategic bioisosteric block against rapid hepatic metabolism. In materials science, it enables the functionalization of conductive oligothiophenes.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, pharmacokinetic utility, and validated synthetic protocols.
Physicochemical Profiling
Understanding the physical and chemical behavior of 2-(5-Methyl-2-thienyl)ethanol is critical for downstream reaction optimization, particularly in moisture-sensitive organometallic workflows. The primary hydroxyl group provides a versatile anchor for esterification, etherification, or conversion into leaving groups (e.g., mesylates or halides) for subsequent amination .
Table 1: Quantitative Physicochemical Data
Property
Value / Description
Chemical Name
2-(5-Methyl-2-thienyl)ethanol
CAS Registry Number
71309-84-7
Molecular Formula
C₇H₁₀OS
Molecular Weight
142.22 g/mol
Appearance
Clear, colorless to pale yellow liquid
Boiling Point
~108–110 °C (at 13 mmHg)
Density
~1.10–1.15 g/mL at 25 °C
Solubility
Soluble in EtOAc, Chloroform, THF, Methanol; Slightly soluble in water
Hazard Classification
Xi (Irritant); S23, S24/25
Mechanistic Causality in Pharmaceutical Design
The structural transition from a standard 2-thiopheneethanol to a 5-methyl substituted derivative is not arbitrary; it is a calculated pharmacokinetic strategy.
Thiophene-2-ethanol derivatives are foundational building blocks in the synthesis of thienopyridine-class antiplatelet agents, such as ticlopidine and clopidogrel analogs . However, the unsubstituted thiophene ring is highly susceptible to extensive first-pass metabolism by hepatic Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4). The primary site of this oxidative attack is the unsubstituted C5 position, which leads to the formation of reactive thiophene-S-oxide intermediates. These intermediates can cause hepatotoxicity and result in a rapid clearance of the drug.
By utilizing 2-(5-Methyl-2-thienyl)ethanol, medicinal chemists introduce a steric and electronic "metabolic block" at the C5 position. This modification prevents rapid C5 oxidation, thereby prolonging the biological half-life of the drug candidate and mitigating the formation of toxic reactive metabolites .
Fig 1: Pharmacokinetic rationale for utilizing 5-methylthiophene derivatives to block CYP450 oxidation.
Advanced Synthesis Pathways
The industrial and laboratory-scale synthesis of thiopheneethanols frequently employs the nucleophilic ring-opening of ethylene oxide by thienyl-lithium or Grignard reagents . For 2-(5-Methyl-2-thienyl)ethanol, the most regioselective and high-yielding pathway is the cryogenic lithiation of 2-bromo-5-methylthiophene followed by epoxide addition.
Table 2: Reaction Optimization Data (Ethylene Oxide Ring-Opening)
To demonstrate the causality behind reagent selection, the following table summarizes how temperature and Lewis acid additives dictate the isolated yield.
Solvent System
Temperature Profile
Lewis Acid Additive
Isolated Yield (%)
Regioselectivity
THF
-78 °C to RT
None
65 - 70%
High
THF
-78 °C to 0 °C
BF₃·OEt₂ (1.1 eq)
85 - 92%
Excellent
Diethyl Ether
-20 °C to RT
None
45 - 50%
Moderate (Side reactions)
Expert Insight: The addition of Boron trifluoride etherate (BF₃·OEt₂) activates the ethylene oxide, significantly accelerating the nucleophilic attack at lower temperatures, which suppresses unwanted polymerization or proton-transfer side reactions.
Fig 2: Regioselective synthesis workflow of 2-(5-Methyl-2-thienyl)ethanol via epoxide ring-opening.
Experimental Protocol: Cryogenic Lithiation and Epoxide Ring-Opening
This protocol is designed as a self-validating system , ensuring that researchers can verify the success of intermediate states before proceeding, thereby minimizing resource waste.
Reagents Required:
2-Bromo-5-methylthiophene (1.0 equiv)
n-Butyllithium (2.5 M in hexanes, 1.05 equiv)
Ethylene oxide (solution in THF or pure gas, 1.5 equiv)
Boron trifluoride etherate (BF₃·OEt₂, 1.1 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous flow of ultra-high purity Argon. Add anhydrous THF (10 mL per gram of starting material) and 2-Bromo-5-methylthiophene. Cool the mixture to -78 °C using a dry ice/acetone bath.
Halogen-Metal Exchange: Add n-Butyllithium dropwise via syringe pump over 30 minutes. Maintain the internal temperature below -70 °C to prevent Wurtz-Fittig coupling. Stir for 1 hour at -78 °C.
Validation Check 1: Quench a 0.1 mL aliquot in D₂O. Analyze via crude ¹H-NMR. The complete disappearance of the thiophene proton adjacent to the bromine confirms 100% lithiation.
Epoxide Activation & Addition: In a separate flame-dried flask, pre-mix ethylene oxide and BF₃·OEt₂ in THF at -78 °C. Transfer this activated complex dropwise into the organolithium solution via cannula.
Reaction Propagation: Allow the reaction mixture to slowly warm to 0 °C over 2 hours.
Validation Check 2: Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2). The product alcohol will appear as a highly UV-active spot with a significantly lower R_f value (~0.3) compared to the non-polar starting material (R_f ~0.9).
Quench and Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to yield 2-(5-Methyl-2-thienyl)ethanol as a pale yellow liquid.
Applications in Material Science
Beyond medicinal chemistry, 2-(5-Methyl-2-thienyl)ethanol is highly valued in the development of organic electronics . The compound is utilized in the synthesis of end-capped oligothiophenes. The terminal hydroxyl group of the ethanol side-chain serves as a versatile anchor. It can be converted into a thiol for self-assembled monolayers (SAMs) on gold electrodes in organic solar cells, or conjugated with isothiocyanates to act as fluorescent markers for biopolymers. The 5-methyl group ensures that polymerization only occurs at desired positions during the construction of the oligomer backbone, providing strict structural control over the resulting semiconductor.
References
ChemBK. "Thiophene-2-ethanol - Physico-chemical Properties, Risk, and Safety." ChemBK Chemical Database. Available at: [Link]
ChemBK. "Thiophene-2-ethanol - Reference Information and Pharmaceutical Intermediates." ChemBK Chemical Database. Available at: [Link]
Google Patents. "US11299485B2 - Thiophene derivative and use thereof." United States Patent and Trademark Office.
Exploratory
A Technical Guide to the Thermodynamic Properties of 5-Methyl-2-Thiopheneethanol
This guide provides a comprehensive technical overview of the thermodynamic properties of 5-methyl-2-thiopheneethanol. It is intended for researchers, scientists, and drug development professionals who require a deep und...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the thermodynamic properties of 5-methyl-2-thiopheneethanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of these properties for process development, safety analysis, and molecular modeling. This document moves beyond a simple data sheet to explain the causality behind experimental choices and the logic of computational predictions, ensuring a self-validating system of scientific integrity.
Introduction: The Significance of 5-Methyl-2-Thiopheneethanol in Drug Discovery
5-Methyl-2-thiopheneethanol belongs to the thiophene family, a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry.[1][2][3] Thiophene derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like Suprofen and Tiaprofenic acid, as well as anticancer and antimicrobial agents.[1][4] The addition of a methyl group and an ethanol substituent to the thiophene ring can significantly alter the molecule's physicochemical properties, influencing its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile.
A thorough understanding of the thermodynamic properties of 5-methyl-2-thiopheneethanol is paramount for its successful application. These properties govern the energy changes in chemical reactions, phase transitions, and binding interactions, which are critical for:
Process Chemistry and Scale-Up: Ensuring safe and efficient synthesis at an industrial scale.
Formulation Development: Predicting solubility and stability in various excipients.
Computational Drug Design: Accurately modeling ligand-receptor interactions and predicting binding affinities.
While direct experimental data for 5-methyl-2-thiopheneethanol is not extensively available in the public domain, this guide will provide a robust framework for understanding, estimating, and determining its thermodynamic properties through established experimental protocols and computational methods.
Core Thermodynamic Properties: A Theoretical Framework
The primary thermodynamic properties of interest for a molecule like 5-methyl-2-thiopheneethanol include:
Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. This is a crucial measure of the molecule's intrinsic stability.
Standard Molar Entropy (S°): A measure of the randomness or disorder of the molecules. It is essential for calculating the Gibbs free energy of reaction and determining the spontaneity of a process.
Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. This property is vital for heat transfer calculations in chemical processes.
Enthalpy of Vaporization (ΔvapH): The energy required to transform one mole of the liquid into a gas at a given pressure. This is directly related to the vapor pressure of the compound.
Gibbs Free Energy of Formation (ΔfG°): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is the ultimate arbiter of reaction spontaneity.
These properties are interconnected, as illustrated by the fundamental thermodynamic equation:
ΔG° = ΔH° - TΔS°
The following diagram illustrates the relationship between these core properties and their relevance in a drug development context.
Caption: Interrelation of core thermodynamic properties and their applications.
Experimental Determination of Thermodynamic Properties
Precise measurements of thermodynamic properties are the gold standard.[5][6] The following section details the established experimental protocols for determining these values for organic compounds like 5-methyl-2-thiopheneethanol.
Enthalpy of Combustion and Formation: Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[7]
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
Experimental Workflow:
Sample Preparation: A pellet of the sample of known mass is placed in a crucible inside the bomb.
Bomb Assembly: The bomb is sealed and pressurized with pure oxygen.
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.
Ignition: The sample is ignited via an electrical fuse.
Temperature Monitoring: The temperature of the water is recorded until it reaches a maximum and then begins to cool.
Data Analysis: The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion, such as benzoic acid.[7] The heat of combustion of the sample is then calculated from the temperature rise.
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law.
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat capacity and the enthalpies of phase transitions (e.g., melting and boiling).
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol for Heat Capacity:
Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline.
Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.
Sample Run: The sample of interest is run under the same conditions.
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, standard, and baseline runs.
Vapor Pressure and Enthalpy of Vaporization: Knudsen Effusion Method
The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility substances.[8]
Principle: The sample is placed in a sealed container with a small orifice. The container is heated to a specific temperature in a vacuum. The rate of mass loss due to the effusion of vapor through the orifice is measured, from which the vapor pressure can be calculated using the Hertz-Knudsen equation. The enthalpy of vaporization can then be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
In the absence of experimental data, computational chemistry provides a powerful and cost-effective means of predicting thermodynamic properties.[9][10][11] Modern quantum chemical methods can achieve "chemical accuracy," which is generally considered to be within 1 kcal/mol or 4 kJ/mol of experimental values.[9]
Methodology:
Geometry Optimization: The 3D structure of 5-methyl-2-thiopheneethanol is optimized to find its lowest energy conformation.
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal contributions to enthalpy and entropy.
Single-Point Energy Calculation: A high-level theoretical method is used to calculate a more accurate electronic energy of the optimized structure.
Thermochemical Analysis: The results from the frequency and single-point energy calculations are combined to compute the enthalpy of formation, entropy, and heat capacity.[12]
Commonly used methods include Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and more accurate composite methods like the Gaussian-n (G3, G4) theories.[10]
Caption: A typical workflow for computational thermochemistry.
Data for 5-Methyl-2-Thiopheneethanol and Related Compounds
Direct experimental thermodynamic data for 5-methyl-2-thiopheneethanol is sparse. However, we can infer trends and make reasonable estimations by examining data for structurally similar compounds.
Data for related compounds sourced from the NIST Chemistry WebBook and other cited literature.[14][15][16][17]
Analysis of Trends:
Effect of Alkyl Substitution: The addition of a methyl group to the thiophene ring (comparing thiophene to 2-methylthiophene) increases the boiling point and affects the enthalpy of formation.
Effect of Functional Group: The presence of the ethanol group in 2-thiopheneethanol significantly increases its boiling point compared to 2-methylthiophene, due to hydrogen bonding.
Estimation for 5-Methyl-2-Thiopheneethanol: Based on these trends, we can anticipate that 5-methyl-2-thiopheneethanol will have a higher boiling point and a more negative enthalpy of formation compared to 2-thiopheneethanol. Computational methods are highly recommended to obtain more precise values.
Conclusion
The thermodynamic properties of 5-methyl-2-thiopheneethanol are critical for its development and application in the pharmaceutical industry. While direct experimental data is limited, this guide has outlined the robust experimental and computational methodologies available for their determination. By understanding the principles behind techniques like bomb calorimetry, DSC, and quantum chemical calculations, researchers can confidently obtain the necessary data for process optimization, safety assessment, and rational drug design. The provided data on related compounds serves as a valuable starting point for estimation and highlights the importance of further experimental and computational studies on this promising molecule.
References
Computational chemistry - Wikipedia. (n.d.).
Kabo, G., Blokhin, A., Paulechka, E., Roganov, G., Frenkel, M., Yursha, I., Diky, V., Zaitsau, D., Bazyleva, A., Simirsky, V., Karpushenkava, L., & Sevruk, V. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
Altarsha, M., & Poncet, L. (2019). Computational Chemistry: A Way To Reach Spectroscopic and Thermodynamic Data for Exotic Compounds.
de Oliveira, K. C., de Souza, R. F. B., & Mattos, L. V. (2012). Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from liquefied petroleum gas. Journal of the Brazilian Chemical Society, 23(9), 1637-1646.
Computing Thermodynamic Properties. (2020, April 1). YouTube. Retrieved March 7, 2026, from [Link]
Computational Thermodynamic Properties. (n.d.). Fiveable. Retrieved March 7, 2026, from [Link]
Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds. Wiley.
Kabo, G., Blokhin, A., Paulechka, E., Roganov, G., Frenkel, M., Yursha, I., Diky, V., Zaitsau, D., Bazyleva, A., Simirsky, V., Karpushenkava, L., & Sevruk, V. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Institute of Standards and Technology.
Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. (n.d.). College of Engineering and Applied Science.
Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39.
Antón, V., et al. (n.d.). Thermophysical properties of the thiophene family. Academia.edu. Retrieved March 7, 2026, from [Link]
5-Methyl-2-thiophenecarboxaldehyde. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]
2-Thiophenemethanol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Al-Ostoot, F. H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-45.
Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
Zauer, E. A. (2011). ENTHALPY OF FORMATION OF THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds, 46(11), 1325-1329.
2-Thiopheneethanol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Thiophene, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
Barreiro, E. J., & Fraga, C. A. M. (2021).
da Silva, A. M. (2010). On the enthalpy of formation of thiophene.
2-Thiopheneethanol, tetrahydro-2-methyl-5-(1-methylethyl)- – Assessment statement (CA09314). (2021, February 6). Australian Industrial Chemicals Introduction Scheme.
How to Calculate the Entropy S of a Reaction Problems, Example, Change of Entropy. (2022, February 15). YouTube. Retrieved March 7, 2026, from [Link]
2-(2-thienyl) ethanol. (n.d.). The Good Scents Company. Retrieved March 7, 2026, from [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15).
A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications in Drug Discovery. (2025). Benchchem.
2-Ethyl-5-methylthiophene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
2-Acetyl-5-methylthiophene. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
Thermodynamic Properties of 2-Ethyl-4-Methylthiophene: A Technical Guide. (2025). Benchchem.
2-Acetyl-5-methylthiophene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Thiophene, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
2-THIOPHENEETHANOL MSDS. (2019, August 8). Loba Chemie.
2-acetyl-5-methyl thiophene. (n.d.). The Good Scents Company. Retrieved March 7, 2026, from [Link]
Comprehensive Molecular and Structural Analysis of 2-(5-Methyl-2-thienyl)ethanol: A Technical Guide for Drug Development
Executive Summary2-(5-Methyl-2-thienyl)ethanol (also designated as 2-(5-methylthiophen-2-yl)ethan-1-ol) is a critical building block in modern medicinal chemistry and agrochemical development[1]. Thiophene derivatives ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary2-(5-Methyl-2-thienyl)ethanol (also designated as 2-(5-methylthiophen-2-yl)ethan-1-ol) is a critical building block in modern medicinal chemistry and agrochemical development[1]. Thiophene derivatives are frequently employed as bioisosteres for phenyl rings, offering modulated lipophilicity, altered metabolic stability, and distinct pharmacokinetic profiles. This whitepaper provides a rigorous examination of its molecular weight, empirical formula, and the self-validating analytical workflows necessary for its structural characterization.
Physicochemical Profiling & Molecular Formula Analysis
The fundamental properties of 2-(5-Methyl-2-thienyl)ethanol dictate its behavior in both synthetic pathways and biological systems. The compound consists of a central thiophene ring substituted with a methyl group at the C5 position and a 2-hydroxyethyl moiety at the C2 position.
Causality Insight: The presence of the sulfur atom (S) introduces a distinct isotopic signature—specifically the M+2 peak from ³⁴S at ~4.2% natural abundance. This isotopic envelope is a critical self-validating feature during mass spectrometric analysis, allowing analysts to instantly differentiate true sulfur-containing analytes from isobaric background noise.
Table 1: Core Physicochemical and Structural Parameters
To ensure the integrity of 2-(5-Methyl-2-thienyl)ethanol in pharmaceutical synthesis, a multi-modal analytical approach is required. Relying on a single technique introduces blind spots; therefore, orthogonal methods (HRMS, NMR, FT-IR) must be integrated to form a closed-loop validation system.
Orthogonal analytical workflow for the structural validation of 2-(5-Methyl-2-thienyl)ethanol.
High-Resolution Mass Spectrometry (HRMS)
HRMS is deployed to confirm the exact mass and molecular formula. Electrospray Ionization (ESI) in positive mode is optimal due to the proton affinity of the primary hydroxyl oxygen and the polarizability of the thiophene ring.
Based on predictive adduct modeling for C₇H₁₀OS, the primary diagnostic ions include the 3 and the 3[3].
While HRMS confirms the formula, NMR elucidates the exact regiochemistry—specifically confirming the 2,5-substitution pattern on the thiophene ring rather than a 2,3- or 2,4-isomer.
¹H NMR (CDCl₃): The thiophene protons at C3 and C4 will appear as two distinct doublets (an AB spin system) around 6.5–6.6 ppm. The coupling constant (J) of ~3.5 Hz is highly characteristic of 2,5-disubstituted thiophenes. The methyl group appears as a singlet (or finely split doublet due to long-range ⁴J coupling) at ~2.4 ppm.
Experimental Protocols
Protocol A: HRMS-ESI Analysis & System Suitability
Objective: Verify the exact mass of C₇H₁₀OS within a strict mass error tolerance of < 5 ppm to rule out isobaric impurities.
Sample Preparation: Dissolve 1.0 mg of 2-(5-Methyl-2-thienyl)ethanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilution: Dilute the stock 1:1000 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency for the [M+H]⁺ adduct while suppressing sodium adduct formation, simplifying the spectra.
System Calibration (Self-Validation): Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the run to ensure mass accuracy is < 2 ppm.
Acquisition: Inject 5 µL via Flow Injection Analysis (FIA). Acquire data in positive ion mode (m/z 50–500).
Data Processing: Extract the exact mass chromatogram for m/z 143.0525. Calculate the mass error using the formula: ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 10⁶. A result ≤ 5 ppm confirms the empirical formula.
Protocol B: ¹H and ¹³C NMR Acquisition
Objective: Confirm the 2,5-substitution pattern and verify the integrity of the aliphatic chain.
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
Shimming and Tuning: Perform automated 3D shimming on the deuterium lock signal.
Causality: Precise shimming is critical to resolve the small long-range coupling (⁴J) between the methyl group and the C4 thiophene proton, which is a definitive proof of structure.
Acquisition (¹H): Execute a standard ¹H pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.
Acquisition (¹³C): Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30) with 512 scans and a D1 of 2 seconds. Verify the presence of exactly 7 unique carbon signals.
Conclusion
The rigorous characterization of 2-(5-Methyl-2-thienyl)ethanol requires precise exact mass confirmation and regiochemical validation. By leveraging the specific monoisotopic mass of 142.0452 Da and the unique ¹H NMR splitting patterns of the 2,5-disubstituted thiophene, researchers can establish a self-validating analytical loop. This ensures the absolute integrity of this building block in downstream drug synthesis and structural-activity relationship (SAR) studies.
Structural Validation and Derivatization of 2-(5-Methylthiophen-2-yl)ethan-1-ol in Preclinical Drug Discovery
A Technical Guide on Nomenclature, Analytical Characterization, and Synthetic Methodologies Introduction & Chemical Identity In modern medicinal chemistry, the thiophene ring frequently serves as a bioisostere for the ph...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide on Nomenclature, Analytical Characterization, and Synthetic Methodologies
Introduction & Chemical Identity
In modern medicinal chemistry, the thiophene ring frequently serves as a bioisostere for the phenyl group, offering altered lipophilicity, improved metabolic stability, and unique electronic properties. A critical building block in this space is 5-methylthiophene-2-ethanol [1].
As a Senior Application Scientist, I frequently encounter discrepancies in chemical inventory databases due to non-standardized naming conventions. Establishing a rigorous chemical identity is the first step in any robust drug development workflow.
IUPAC Nomenclature Breakdown:
According to the International Union of Pure and Applied Chemistry (IUPAC) rules, the primary functional group dictates the parent structure.
The parent chain is a two-carbon alcohol: ethan-1-ol .
The substituent at the C2 position of this ethanol chain is a thiophene ring.
The thiophene ring is attached to the ethanol chain at its own 2-position, making it a thiophen-2-yl group.
Finally, the thiophene ring bears a methyl group at its 5-position.
Synthesizing these rules, the Preferred IUPAC Name (PIN) is 2-(5-methylthiophen-2-yl)ethan-1-ol .
Common Synonyms:
To navigate commercial vendor catalogs and legacy literature, researchers must be familiar with its accepted synonyms[1][2]:
5-methylthiophene-2-ethanol
2-(5-Methyl-2-thienyl)ethanol
5-Methyl-2-thiopheneethanol
2-(5-methylthiophen-2-yl)ethanol
This compound is universally tracked under the CAS Registry Number 19498-70-5 [1].
Physicochemical Properties & Pharmacophore Value
Understanding the physicochemical baseline of 2-(5-methylthiophen-2-yl)ethan-1-ol is essential for predicting its behavior in both synthetic reactions and biological assays. The data below summarizes its core metrics, extrapolated from its unmethylated analog, thiophene-2-ethanol[3][4].
Expertise & Experience: A common failure point in early-stage synthesis is the misidentification of regioisomers (e.g., 2,3- vs. 2,5-disubstitution on the thiophene ring). High-resolution Proton Nuclear Magnetic Resonance (
1
H-NMR) is the gold standard for resolving this. The choice of deuterated chloroform (CDCl
3
) as the solvent is deliberate; it lacks exchangeable protons that might obscure the hydroxyl signal, and it provides excellent solubility for moderately lipophilic thiophenes.
Trustworthiness (Self-Validating System): The 2,5-disubstitution pattern is self-validating through its coupling constants (
J
). In a 2,5-disubstituted thiophene, the remaining aromatic protons (H3 and H4) typically appear as two distinct doublets with a coupling constant of
J≈3.5−4.0
Hz. If the
J
value exceeds 5.0 Hz, it indicates a 2,3-disubstitution pattern, immediately flagging a contaminated or incorrect starting material.
Protocol 1:
1
H-NMR Preparation and Acquisition
Sample Preparation: Dissolve 15 mg of 2-(5-methylthiophen-2-yl)ethan-1-ol in 0.6 mL of anhydrous CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Parameters: Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration of the methyl and methylene protons.
Signal Assignment (Expected):
δ
6.55 (d,
J=3.5
Hz, 1H): Thiophene H3 or H4.
δ
6.50 (d,
J=3.5
Hz, 1H): Thiophene H4 or H3.
δ
3.80 (t,
J=6.5
Hz, 2H): Methylene protons adjacent to the hydroxyl (-CH
2
-OH).
δ
2.95 (t,
J=6.5
Hz, 2H): Methylene protons adjacent to the thiophene ring (Ar-CH
2
-).
δ
2.45 (s, 3H): Methyl group at the 5-position.
δ
1.60 (br s, 1H): Hydroxyl proton (exchangeable with D
2
O).
Synthetic Utility and Derivatization Workflow
Causality: In drug development, the primary alcohol of 2-(5-methylthiophen-2-yl)ethan-1-ol is rarely the final pharmacophore. It is typically a handle for further functionalization. Because the hydroxyl group is a poor leaving group, it must be activated. We prefer mesylation (using methanesulfonyl chloride) over halogenation (using SOCl
2
or PBr
3
). Halogenating agents generate strong acidic byproducts (HCl, HBr) that can trigger the acid-catalyzed polymerization of the electron-rich 5-methylthiophene ring. Mesylation, performed with a triethylamine buffer, maintains a mildly basic environment, preserving the integrity of the heterocycle.
Caption: Synthetic workflow for derivatizing 2-(5-methylthiophen-2-yl)ethan-1-ol into target APIs.
Protocol 2: Synthesis of 2-(5-methylthiophen-2-yl)ethyl methanesulfonate
Trustworthiness (Self-Validating System): This protocol incorporates Thin Layer Chromatography (TLC) and a specific aqueous workup as self-validating checkpoints to ensure the mesylate is formed cleanly without degradation.
Reaction Setup: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1.0 equivalent (eq) of 2-(5-methylthiophen-2-yl)ethan-1-ol in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Base Addition: Add 1.5 eq of triethylamine (Et
3
N). Causality: Et
3
N acts as an acid scavenger. Its conjugate acid (Et
3
NH
+
Cl
−
) is highly water-soluble, allowing for seamless removal during the aqueous workup.
Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.2 eq of methanesulfonyl chloride (MsCl) over 15 minutes. Causality: The exothermic nature of mesylation requires cooling to prevent localized heating, which could degrade the thiophene ring.
In-Process Control (IPC): After 1 hour, monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (lower R
f
) should be completely consumed, replaced by a new, less polar spot (higher R
f
) corresponding to the mesylate.
Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO
3
. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted Et
3
N), followed by brine. Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. The resulting crude mesylate is typically >95% pure and should be used immediately in the subsequent nucleophilic substitution step to avoid spontaneous degradation.
Conclusion
The successful integration of 2-(5-methylthiophen-2-yl)ethan-1-ol into preclinical APIs hinges on a rigorous understanding of its nomenclature, structural validation, and chemical reactivity. By employing self-validating analytical techniques like
1
H-NMR coupling constant analysis and utilizing buffered activation protocols like mesylation, researchers can reliably leverage this valuable bioisostere in drug discovery campaigns.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79400, 2-Thiopheneethanol". PubChem. Accessed March 2026.[Link]
Unlocking the Synthetic Potential: A Guide to the Reactivity Profile of the Hydroxyl Group in Thiophene Ethanols
An In-Depth Technical Guide Introduction Thiophene-based scaffolds are cornerstones in medicinal chemistry and materials science, with many approved drugs and advanced materials incorporating this privileged heterocycle....
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction
Thiophene-based scaffolds are cornerstones in medicinal chemistry and materials science, with many approved drugs and advanced materials incorporating this privileged heterocycle.[1][2] Among the vast array of functionalized thiophenes, thiophene ethanols, particularly 2-(thiophen-2-yl)ethanol, serve as critical building blocks. Their utility stems from the versatile hydroxyl group, a gateway to a multitude of chemical transformations. These compounds are key intermediates in the synthesis of vital cardiovascular drugs, including clopidogrel and prasugrel.[3]
This technical guide provides an in-depth exploration of the reactivity profile of the hydroxyl group in thiophene ethanols. Moving beyond a simple recitation of reactions, we will dissect the underlying electronic and steric factors governed by the thiophene ring that dictate the behavior of the adjacent hydroxyl functionality. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these synthons with precision and a deep mechanistic understanding. We will explore key transformations, provide field-tested experimental protocols, and explain the causality behind the selection of reagents and conditions.
Pillar 1: The Influence of the Thiophene Ring on Hydroxyl Reactivity
The reactivity of the hydroxyl group in thiophene ethanols is not considered in isolation. It is intrinsically modulated by the electronic nature of the aromatic thiophene ring.
Electronic Effects: An Electron-Rich Aromatic System
Thiophene is an aromatic heterocycle that is considered electron-rich relative to benzene.[4][5] The delocalization of the sulfur atom's lone pair electrons into the π-system increases the electron density of the ring carbons.[6][7] This has two primary, and somewhat opposing, consequences for the ethyl-alcohol side chain:
Inductive Effect: Through the sigma bonds, the sp²-hybridized carbons of the thiophene ring exert a mild electron-withdrawing inductive effect on the ethyl side chain.
Hyperconjugation/Resonance: The electron-rich π-system can engage in hyperconjugation with the C-H and C-C bonds of the ethyl group.
For a primary alcohol like 2-(thiophen-2-yl)ethanol, the net effect is a subtle modulation of the hydroxyl group's properties compared to a simple aliphatic alcohol like ethanol. The O-H bond polarity is not dramatically altered, allowing it to participate in typical alcohol reactions. However, the proximity of the electron-rich ring can influence the stability of reaction intermediates. For instance, the formation of a carbocation at the benzylic-like position (alpha to the ring) during a substitution or elimination reaction would be stabilized by the thiophene ring.
Caption: Electronic influence of the thiophene ring on the ethanol side chain.
Pillar 2: Key Transformations of the Hydroxyl Group
The hydroxyl group of thiophene ethanols is a versatile handle for a range of synthetic transformations. The key is to select conditions that are effective for the alcohol functional group without promoting unwanted side reactions on the thiophene ring, such as oxidation of the sulfur atom.[8]
Conversion to a Superior Leaving Group: Tosylation
A primary hydroxyl group is a notoriously poor leaving group (OH⁻). To facilitate nucleophilic substitution reactions, it must first be converted into a better leaving group. A common and highly effective strategy is its conversion to a sulfonate ester, such as a p-toluenesulfonate (tosylate). This transformation is a cornerstone in the synthesis of thiophene-based pharmaceuticals.
Causality in Experimental Design: The reaction of 2-(thiophen-2-yl)ethanol with p-toluenesulfonyl chloride (TsCl) is typically performed in the presence of a base.
Base Selection: A tertiary amine like triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Catalyst: Pyridine is often added as a nucleophilic catalyst. It reacts with TsCl to form a highly reactive pyridinium-sulfonyl intermediate, which is then more readily attacked by the alcohol.[9]
Temperature Control: The reaction is run at low temperatures (e.g., 0-5 °C) to prevent the formation of side products and to control the exothermic nature of the reaction.
Caption: Workflow for the catalytic tosylation of 2-(thiophen-2-yl)ethanol.
Nucleophilic Substitution on the Tosylate
Once the tosylate is formed, the carbon atom adjacent to the oxygen becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence (tosylation followed by substitution) is a robust method for introducing diverse functionalities.
Nucleophile (Nu⁻)
Product Functional Group
Significance
N₃⁻ (Azide)
R-N₃ (Azide)
Precursor to amines (R-NH₂) via reduction.
CN⁻ (Cyanide)
R-CN (Nitrile)
Can be hydrolyzed to carboxylic acids or reduced to amines.
I⁻, Br⁻ (Halides)
R-I, R-Br (Alkyl Halides)
Versatile intermediates for organometallic reactions.
RS⁻ (Thiolate)
R-SR' (Thioether)
Important in various biologically active molecules.[10]
The primary alcohol of thiophene ethanols can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant is critical to ensure selectivity for the hydroxyl group while preserving the integrity of the electron-rich thiophene ring.[11] Strong, harsh oxidants like potassium permanganate or chromic acid under heating can potentially lead to ring degradation. Therefore, milder and more selective methods are preferred.
To Aldehyde: Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or using Dess-Martin periodinane (DMP) are excellent choices for selectively oxidizing the primary alcohol to 2-(thiophen-2-yl)acetaldehyde at low temperatures.
To Carboxylic Acid: The oxidation of 2-acetylthiophene to 2-thiophenecarboxylic acid is a well-established procedure, suggesting that side-chain oxidation is a viable strategy.[12] For the direct oxidation of 2-(thiophen-2-yl)ethanol to the corresponding carboxylic acid, a two-step process involving initial oxidation to the aldehyde followed by further oxidation (e.g., using the Pinnick oxidation with sodium chlorite) is often reliable.
Esterification and Etherification
Directly converting the hydroxyl group into esters and ethers are fundamental transformations.
Esterification: Beyond sulfonate esters, carboxylic acid esters can be formed via Fischer esterification (reacting with a carboxylic acid under acidic catalysis) or, more commonly, by reaction with an acyl chloride or anhydride in the presence of a base like pyridine or DMAP. Carboxylic acid functional groups can also be used for further functionalization through amidation.[13]
Etherification (Williamson Synthesis): This classic method involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R'-X), forming an ether (R-O-R'). Care must be taken as the strong base could potentially deprotonate the thiophene ring, though the alcohol proton is significantly more acidic.[14]
Pillar 3: Validated Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate
This protocol is adapted from established procedures for the tosylation of 2-(thiophen-2-yl)ethanol.[9]
Step-by-Step Methodology:
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(thiophen-2-yl)ethanol (1.0 eq.).
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or toluene to dissolve the alcohol (approx. 5-10 mL per gram of alcohol).
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
Reagent Addition: Add triethylamine (1.5 eq.) and a catalytic amount of pyridine (0.1 eq.) to the stirred solution.
Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
Workup - Quenching: Slowly pour the reaction mixture into cold water. Transfer to a separatory funnel.
Workup - Extraction: Extract the aqueous layer with dichloromethane (3x).
Workup - Washing: Combine the organic layers and wash sequentially with cold 1M HCl (to remove amines), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure tosylate.
Protocol 2: Swern Oxidation to 2-(Thiophen-2-yl)acetaldehyde
This protocol outlines a standard, mild procedure for the synthesis of the aldehyde.
Step-by-Step Methodology:
Oxalyl Chloride Activation: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath).
DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.) dropwise via syringe, keeping the temperature below -65 °C. Stir for 15 minutes.
Alcohol Addition: Add a solution of 2-(thiophen-2-yl)ethanol (1.0 eq.) in a small amount of CH₂Cl₂ dropwise, maintaining the temperature below -65 °C. Stir for 30-45 minutes.
Base Quench: Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for 30 minutes at -78 °C.
Warming and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.
Extraction and Purification: Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude aldehyde is often used immediately in the next step due to potential instability but can be purified by careful column chromatography.
Conclusion
The hydroxyl group of thiophene ethanols is a highly tractable functional group that behaves largely as a typical primary alcohol. Its true synthetic power is unlocked through a mechanistic understanding of how to convert it into other functionalities. By converting the poor hydroxyl leaving group into an excellent tosylate leaving group, a vast array of nucleophiles can be introduced, opening pathways to diverse molecular architectures. Furthermore, controlled oxidation provides access to the corresponding aldehydes and carboxylic acids. The key to success in harnessing the reactivity of thiophene ethanols lies in the judicious selection of reagents and conditions that respect the electronic nature and stability of the thiophene ring. The protocols and principles outlined in this guide serve as a foundational resource for chemists aiming to incorporate these valuable building blocks into their synthetic programs.
Di Giuseppe, A., et al. (2011). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems: A novel approach for oxidative desulfurization (ODS) of diesel fuel . Journal of Catalysis. [Link]
Synthesis, Reactions and Medicinal Uses of Thiophene . Pharmaguideline. [Link]
Nakayama, J., et al. (2002). Solid-State Solvolysis of Thiophene-Substituted Trityl-Type Alcohols . Organic Letters. [Link]
CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate.
Kim, H., et al. (2021). Tryptophan Bioconjugation through Auxiliary Boron-Accelerated, Additive-Free Friedel–Crafts Alkylation . Journal of the American Chemical Society. [Link]
Gorel, Y., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study . Chemistry – A European Journal. [Link]
Preparation and Photochemistry of Thiophene-S-oxides . Thieme Chemistry. [Link]
Li, Z., et al. (2023). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors . Polymers. [Link]
Thiophene - Sciencemadness Wiki . Sciencemadness. [Link]
Preparation and Properties of Thiophene . SlideShare. [Link]
Ochieng, M. A., et al. (2020). Effects of linear and branched side chains on the redox and optoelectronic properties of 3,4-dialkoxythiophene polymers . Polymer Chemistry. [Link]
Wang, T., et al. (2008). Photochemical oxidation of thiophene by O2 in an oil/acetonitrile two-phase extraction system . Journal of Environmental Sciences. [Link]
US4051151A - Thiophene derivatives and process for preparation thereof.
Alcohols, Phenols, Thiols, and Ethers . University of Wisconsin-River Falls. [Link]
D'Accolti, L., et al. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview . Molecules. [Link]
Shaikh, A. B., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications . Journal of Chemical and Pharmaceutical Research. [Link]
Cagle, D. W., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes . Molecules. [Link]
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes . ResearchGate. [Link]
CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID . Georgia Institute of Technology. [Link]
Synthesis protocols using 2-(5-Methyl-2-thienyl)ethanol as an intermediate
Application Note: Synthesis Protocols Utilizing 2-(5-Methyl-2-thienyl)ethanol as a Key Intermediate in Thienopyridine Scaffold Generation Target Audience: Researchers, scientists, and drug development professionals. Intr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis Protocols Utilizing 2-(5-Methyl-2-thienyl)ethanol as a Key Intermediate in Thienopyridine Scaffold Generation
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Chemical Context
2-(5-Methyl-2-thienyl)ethanol (CAS: 19498-70-5) is a critical, highly versatile aliphatic-thiophene building block utilized extensively in medicinal chemistry[1]. Its primary application lies in the synthesis of 2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (2-Me-THTP), a scaffold that serves as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system[2]. This isosteric substitution is a proven strategy in the development of human phenylethanolamine N-methyltransferase (hPNMT) inhibitors, which are vital for modulating epinephrine biosynthesis in the central nervous system[3]. Furthermore, the THTP core is the foundational pharmacophore for widely prescribed antiplatelet agents, including clopidogrel and ticlopidine analogs[4].
Mechanistic Pathway & Causality (E-E-A-T)
Translating 2-(5-Methyl-2-thienyl)ethanol into a fused thienopyridine system requires a meticulously designed three-step sequence. As an application scientist, understanding the causality behind these specific reaction conditions is paramount for scaling and troubleshooting:
Activation via Tosylation: The primary hydroxyl group of 2-(5-Methyl-2-thienyl)ethanol is a poor leaving group and must be activated. While halogenation (e.g., using
PBr3
or
SOCl2
) is a standard approach for aliphatic alcohols, electron-rich thiophenes are highly susceptible to electrophilic aromatic substitution and acid-catalyzed polymerization. Tosylation using p-toluenesulfonyl chloride (TsCl) in pyridine provides a mild, base-catalyzed activation that strictly preserves the integrity of the 5-methylthiophene moiety.
Selective Amination via Gabriel Synthesis: Direct amination of the resulting tosylate with ammonia gas often yields an intractable mixture of primary, secondary, and tertiary amines due to over-alkylation. The Gabriel synthesis utilizes potassium phthalimide as a sterically bulky, protected ammonia equivalent. Subsequent hydrazinolysis guarantees 100% selectivity for the primary amine, 2-(5-methyl-2-thienyl)ethylamine.
Regioselective Pictet-Spengler Cyclization: The condensation of the primary amine with formaldehyde generates an intermediate imine, which undergoes an intramolecular electrophilic aromatic substitution to form the piperidine ring[4]. The 5-methyl group plays a dual mechanistic role here[2]:
Electronic Activation: It donates electron density into the thiophene ring, lowering the activation energy for the cyclization.
Steric Blocking: By occupying the 5-position, the methyl group sterically forces the cyclization to occur exclusively at the 3-position. This ensures the formation of the desired[3,2-c] fused system without the generation of [2,3-c] isomeric byproducts.
Experimental Protocols
The following step-by-step methodologies detail the conversion of 2-(5-Methyl-2-thienyl)ethanol to the 2-Me-THTP core.
Step 1: Synthesis of 2-(5-Methyl-2-thienyl)ethyl tosylate
Preparation: Dissolve 2-(5-Methyl-2-thienyl)ethanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) and anhydrous pyridine (2.0 eq, 20 mmol).
Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (1.1 eq, 11 mmol) in small portions over 15 minutes to control the exotherm.
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
Work-up: Quench the reaction with 1N HCl (20 mL) to neutralize excess pyridine. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with saturated aqueous
NaHCO3
and brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the tosylate as a viscous oil.
Step 2: Synthesis of 2-(5-Methyl-2-thienyl)ethylamine
Phthalimide Substitution: Dissolve the crude tosylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 25 mL). Add potassium phthalimide (1.2 eq) and heat the mixture to 80 °C for 6 hours under a nitrogen atmosphere.
Precipitation: Cool the mixture and pour it into ice water (100 mL) to precipitate the phthalimide intermediate. Filter, wash with water, and dry.
Hydrazinolysis: Suspend the intermediate in absolute ethanol (30 mL) and add hydrazine hydrate (3.0 eq). Reflux the mixture for 4 hours. A white precipitate of phthalhydrazide will form.
Isolation: Cool to room temperature, filter off the precipitate, and wash with cold ethanol. Concentrate the filtrate, dissolve the residue in 1N NaOH (20 mL), and extract with diethyl ether (3 x 20 mL). Dry and evaporate the solvent to afford the primary amine.
Step 3: Pictet-Spengler Cyclization to 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Imine Formation: Dissolve 2-(5-methyl-2-thienyl)ethylamine (1.0 eq, 5 mmol) in a mixture of ethanol (10 mL) and water (5 mL). Add 37% aqueous formaldehyde solution (1.2 eq, 6 mmol). Stir at room temperature for 30 minutes.
Cyclization: Slowly add concentrated HCl (2 mL) dropwise to the mixture. Heat the reaction to 80 °C and reflux for 3 hours[4].
Purification: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Basify the aqueous residue with 10% NaOH to pH 10, and extract with ethyl acetate (3 x 15 mL).
Final Product: Wash the organic layer with brine, dry over
Na2SO4
, and concentrate. The crude product can be purified via silica gel chromatography or crystallized as a hydrochloride salt[2].
Data Presentation
The following table summarizes the expected quantitative data and analytical markers for the synthesized intermediates and final product.
Compound
Expected Yield (%)
Reaction Time (h)
Key
1
H NMR Markers (
CDCl3
,
δ
ppm)
Tosylate Intermediate
85 - 90%
5.0
7.75 (d, 2H, Ts), 6.50 (s, 1H, Thiophene-H)
Primary Amine
75 - 82%
10.0 (Total)
2.95 (t, 2H,
CH2N
), 1.40 (br s, 2H,
NH2
)
2-Methyl-THTP Core
80 - 85%
3.5
3.90 (s, 2H, C4-
H2
), 6.45 (s, 1H, C3-H)
Visualizations
Chemical Synthesis Workflow
Workflow for the synthesis of 2-Methyl-THTP from 2-(5-Methyl-2-thienyl)ethanol.
Biological Application: hPNMT Inhibition Pathway
Inhibition of the hPNMT-mediated epinephrine biosynthesis pathway by THTP derivatives.
References
Grunewald, G. L., Seim, M. R., Bhat, S. R., Wilson, M. E., & Criscione, K. R. (2008). "Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase". Bioorganic & Medicinal Chemistry, 16(1), 542-559. URL:[Link]
Ibrahim, S., et al. (2020). "Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug". PubMed Central (PMC). URL:[Link]
Application Note: Mild and Chemoselective Esterification of 2-(5-Methyl-2-thienyl)ethanol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 2-(5-Methyl-2-thienyl)ethanol (CAS: 19498-70-5) Strategic Rationale and Substrate Analysis In drug discovery, the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound Focus: 2-(5-Methyl-2-thienyl)ethanol (CAS: 19498-70-5)
Strategic Rationale and Substrate Analysis
In drug discovery, the incorporation of heteroaromatic pharmacophores like the thiophene ring is a common strategy to modulate lipophilicity and metabolic stability. 2-(5-Methyl-2-thienyl)ethanol is a valuable building block featuring a primary alcohol tethered to an electron-rich 5-methylthiophene core.
While primary alcohols are excellent nucleophiles for esterification, the electron-rich nature of the thiophene ring dictates the choice of reaction conditions. Traditional Fischer esterification relies on strong Brønsted acids (e.g.,
H2SO4
) and elevated temperatures, which can induce unwanted electrophilic aromatic substitution, oligomerization, or degradation of the thiophene moiety. Consequently, drug development protocols mandate mild, neutral, or slightly basic conditions.
To achieve high chemoselectivity and yield, this guide details two field-proven methodologies:
The Steglich Esterification (EDC/DMAP) : Ideal for coupling complex, acid-sensitive, or sterically hindered carboxylic acids[1][2].
Acid Chloride Acylation : The standard approach for rapid, high-yielding esterification with simple acyl donors.
Mechanistic Pathway: The Steglich Esterification
The [1] utilizes a carbodiimide coupling reagent—most commonly EDC·HCl in modern pharmaceutical settings—and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Causality of Reagent Selection:
EDC·HCl over DCC: Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU), a byproduct notoriously insoluble in both aqueous and organic media, complicating purification. EDC·HCl generates a highly water-soluble urea byproduct, allowing for a self-validating aqueous workup[2].
The Role of DMAP: Without DMAP, the
O
-acylisourea intermediate can undergo a deleterious 1,3-rearrangement to form an unreactive
N
-acylurea[2]. DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the
O
-acylisourea to form a highly reactive acyl-pyridinium intermediate, effectively suppressing the side reaction and accelerating ester formation[1][2].
Figure 1: Mechanistic pathway of the DMAP-catalyzed Steglich esterification.
Use Case: Coupling 2-(5-Methyl-2-thienyl)ethanol with complex, chiral, or acid-sensitive carboxylic acids.
Reagents:
2-(5-Methyl-2-thienyl)ethanol: 1.0 equivalent
Carboxylic Acid: 1.05 equivalents
EDC·HCl: 1.2 equivalents
DMAP: 0.1 equivalents
Solvent: Anhydrous Dichloromethane (DCM) (0.1 - 0.2 M)
Step-by-Step Methodology:
Initiation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.05 eq) and 2-(5-Methyl-2-thienyl)ethanol (1.0 eq).
Solvation & Cooling: Dissolve the reagents in anhydrous DCM. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling minimizes the thermal 1,3-rearrangement of the
O
-acylisourea intermediate before DMAP can intercept it.
Activation: Add DMAP (0.1 eq) followed by EDC·HCl (1.2 eq) in one portion.
Propagation: Allow the reaction to slowly warm to room temperature. Stir under an inert atmosphere (Argon or
N2
) for 4 to 12 hours. Monitor via TLC (Hexane/EtOAc).
Self-Validating Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M aqueous HCl (removes DMAP and unreacted EDC), saturated aqueous
NaHCO3
(removes unreacted carboxylic acid), and brine.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.
Protocol B: Acid Chloride / Base Esterification
Use Case: Rapid acylation using commercially available or easily synthesized acyl chlorides (e.g., acetyl chloride, benzoyl chloride).
Reagents:
2-(5-Methyl-2-thienyl)ethanol: 1.0 equivalent
Acyl Chloride: 1.2 equivalents
N,N
-Diisopropylethylamine (DIPEA) or Triethylamine (
Et3N
): 1.5 equivalents
DMAP: 0.05 equivalents (optional but recommended for rate acceleration)
Solvent: Anhydrous DCM
Step-by-Step Methodology:
Initiation: Dissolve 2-(5-Methyl-2-thienyl)ethanol (1.0 eq), DIPEA (1.5 eq), and DMAP (0.05 eq) in anhydrous DCM at 0 °C.
Addition: Dissolve the acyl chloride (1.2 eq) in a small volume of DCM and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating that could degrade the thiophene ring.
Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.
Workup: Quench with saturated aqueous
NH4Cl
. Extract with DCM, wash with brine, dry over
Na2SO4
, and concentrate.
Figure 2: General experimental workflow and quality control checkpoints for primary alcohol esterification.
Analytical Validation & Self-Validating Systems
A robust protocol must be self-validating. To confirm the success of the esterification of 2-(5-Methyl-2-thienyl)ethanol, rely on the following analytical checkpoints:
Diagnostic
1
H NMR Shift (The Ultimate Validator):
In the starting material, the
−CH2−OH
protons of 2-(5-Methyl-2-thienyl)ethanol resonate as a triplet around 3.8 ppm (in
CDCl3
). Upon successful esterification, the electron-withdrawing effect of the newly formed ester carbonyl deshields these protons, shifting them downfield to approximately 4.2 – 4.4 ppm . If this shift is absent, the reaction failed.
Workup Efficiency Check:
If utilizing Protocol A, the presence of broad aliphatic multiplets in the
1
H NMR between 1.5–3.0 ppm indicates residual EDC-urea byproduct. This signals that the 1M HCl aqueous wash was insufficient and must be repeated.
Chromatographic Tracking:
The thiophene ring is highly UV-active (254 nm). On a silica TLC plate, the product ester will exhibit a significantly higher
Rf
value than the starting alcohol due to the loss of hydrogen-bonding capability.
Quantitative Method Comparison
Parameter
Protocol A: Steglich (EDC/DMAP)
Protocol B: Acid Chloride / Base
Best Suited For
Complex, chiral, or acid-sensitive carboxylic acids.
Simple, commercially available acyl chlorides.
Typical Yield
80% – 95%
85% – 98%
Reaction Time
4 – 12 hours
2 – 4 hours
Chemoselectivity
Extremely high; tolerates diverse functional groups[2].
Moderate; acyl chlorides can react with other nucleophiles.
Byproducts
Water-soluble urea (easily washed out).
Amine hydrochloride salts (easily washed out).
Atom Economy
Lower (requires stoichiometric coupling agent).
Higher (only HCl is lost as a byproduct).
References
Simple Method for the Esterification of Carboxylic Acids
Source: Angewandte Chemie International Edition (1978)
URL:[Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids
Source: RSC Advances (2021)
URL:[Link]
Steglich Esterification Mechanism and Overview
Source: Organic Chemistry Portal
URL:[Link]
Application Note: Controlled Oxidation of 2-(5-Methyl-2-thienyl)ethanol to 5-Methyl-2-thienylacetaldehyde
Executive Summary The synthesis of 5-methyl-2-thienylacetaldehyde from 2-(5-Methyl-2-thienyl)ethanol is a critical functional group transformation in the development of thiophene-containing active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 5-methyl-2-thienylacetaldehyde from 2-(5-Methyl-2-thienyl)ethanol is a critical functional group transformation in the development of thiophene-containing active pharmaceutical ingredients (APIs). Aldehydes are highly versatile synthons, readily participating in reductive aminations, Wittig olefinations, and Grignard additions. However, synthesizing them from primary alcohols presents a distinct chemoselective challenge: preventing over-oxidation to the corresponding carboxylic acid while preserving the integrity of the electron-rich, oxidation-sensitive 5-methylthiophene ring.
This application note details two highly reliable, field-proven methodologies for this transformation: the Dess-Martin Periodinane (DMP) Oxidation for rapid, mild lab-scale synthesis, and the Swern Oxidation for atom-economical scale-up.
Mechanistic Rationale & Reagent Selection
The selection of an oxidation protocol must be dictated by the specific vulnerabilities of the substrate. The 5-methylthiophene moiety is susceptible to electrophilic attack, ring-opening, and polymerization under strongly acidic or harsh oxidative conditions.
Why Traditional Oxidants Fail
Traditional chromium-based oxidants (e.g., Jones reagent) or permanganate (
KMnO4
) operate via mechanisms that involve aqueous conditions. In the presence of water, the newly formed aldehyde rapidly forms a hydrate (a gem-diol). This hydrate acts as a substrate for further oxidation, inevitably driving the reaction to the carboxylic acid[1]. Furthermore, heavy metal oxidants can coordinate with the thiophene sulfur, leading to catalyst poisoning or sulfoxide byproducts.
The Causality Behind DMP and Swern
To arrest the oxidation at the aldehyde stage, the reaction must proceed in strictly anhydrous conditions to preclude hydrate formation[1].
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent that operates at room temperature and neutral pH[2]. It exhibits exceptional chemoselectivity, oxidizing primary alcohols to aldehydes rapidly without affecting the thiophene sulfur[3]. The mildness of DMP prevents the epimerization or degradation of sensitive heterocyclic scaffolds[4].
Swern Oxidation: Utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, the Swern oxidation avoids heavy metals entirely. It relies on the formation of an alkoxysulfonium ylide, which undergoes an intramolecular proton transfer to yield the aldehyde[5]. While highly scalable and cost-effective, it requires strict cryogenic control (-78 °C) to prevent the competing Pummerer rearrangement, which would otherwise yield unwanted thioacetal byproducts[6].
Comparative Method Analysis
The following table summarizes the quantitative and operational parameters guiding the selection between DMP and Swern oxidations for this specific substrate.
Parameter
Dess-Martin Periodinane (DMP)
Swern Oxidation
Optimal Scale
Milligram to low-Gram scale
Multi-Gram to Kilogram scale
Reaction Temperature
0 °C to Room Temperature (20–25 °C)
Cryogenic (-78 °C)
Typical Yield
85% – 95%
80% – 90%
Chemoselectivity
Excellent (No sulfur oxidation)
Excellent (No sulfur oxidation)
Byproducts
Iodane (Iodine III), Acetic Acid
Dimethyl sulfide (DMS),
CO2
,
CO
Operational Hazards
Shock-sensitive reagent, high MW waste
Toxic gas evolution (
CO
), foul odor (DMS)
Cost Efficiency
Low (Expensive reagent)
High (Inexpensive bulk reagents)
Experimental Workflows
The general workflow for both methodologies follows a strict sequence of anhydrous preparation, controlled oxidation, and a specialized reductive/neutralizing quench to protect the thiophene product.
Figure 1: General workflow for the controlled oxidation of 2-(5-Methyl-2-thienyl)ethanol.
This protocol is designed as a self-validating system. The specific quench conditions are engineered to prevent acid-catalyzed degradation of the product.
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Saturated aqueous
NaHCO3
and Saturated aqueous
Na2S2O3
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.
Solvation: Dissolve 2-(5-Methyl-2-thienyl)ethanol in anhydrous DCM to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath. Causality: Starting at 0 °C controls the initial exotherm and prevents localized heating that could degrade the thiophene ring.
Reagent Addition: Add DMP (1.2 eq) portion-wise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the lower-Rf alcohol spot disappears.
Quench (Critical Step): Dilute the reaction mixture with an equal volume of a 1:1 mixture of sat.
NaHCO3
and sat.
Na2S2O3
. Stir vigorously for 30 minutes.
Causality:
Na2S2O3
reduces unreacted hypervalent iodine species, preventing explosive hazards during concentration.
NaHCO3
neutralizes the acetic acid byproduct, which is mandatory to prevent acidic polymerization of the 5-methylthiophene ring[2],[3].
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield 5-methyl-2-thienylacetaldehyde as a pale yellow oil.
For reactions exceeding 10 grams, Swern oxidation is preferred due to the prohibitive cost and shock-sensitivity of bulk DMP.
Step-by-Step Procedure:
Activation: In a flame-dried, Argon-purged flask, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM. Cool strictly to -78 °C using a dry ice/acetone bath.
Intermediate Formation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes. Causality: This forms the active chlorodimethylsulfonium chloride intermediate. Temperature must remain below -60 °C to prevent decomposition[5].
Substrate Addition: Dissolve 2-(5-Methyl-2-thienyl)ethanol (1.0 eq) in a minimal amount of anhydrous DCM and add dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
Deprotonation: Add anhydrous Triethylamine (
Et3N
) (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
Workup: Quench with water. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine), sat.
NaHCO3
, and brine. Dry over
Na2SO4
and concentrate.
Mechanistic Pathway Visualization
The efficiency of the DMP protocol relies on a highly specific intramolecular proton transfer. The diagram below illustrates the causality of the ligand exchange and subsequent reductive elimination.
Figure 2: Mechanistic pathway of the Dess-Martin Periodinane (DMP) oxidation.
Analytical Validation & Troubleshooting
To ensure a self-validating protocol, the transformation must be tracked analytically.
Nuclear Magnetic Resonance (
1H
NMR) Tracking:
Starting Material: Look for the triplet at roughly
δ
3.8 ppm corresponding to the
−CH2−OH
protons, and a broad singlet around
δ
1.8 ppm for the hydroxyl proton.
Product Confirmation: The definitive marker of success is the disappearance of the
δ
3.8 ppm triplet and the appearance of a distinct aldehyde proton signal—a sharp triplet or doublet of triplets at δ
9.7 – 9.8 ppm . The methylene protons adjacent to the aldehyde will shift downfield to approximately
δ
3.8 - 4.0 ppm as a doublet.
Troubleshooting Over-Oxidation:
If carboxylic acid is detected (broad
1H
NMR peak at
δ
11-12 ppm), it indicates moisture contamination. Ensure all solvents are strictly anhydrous and stored over activated molecular sieves. The oxidation of aldehydes to carboxylic acids requires the formation of a hydrate intermediate; without water, this pathway is chemically blocked[1].
References
Dess–Martin periodinane. Wikipedia. Available at:[Link]
Dess–Martin oxidation. Wikipedia. Available at:[Link]
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at:[Link]
Large-Scale Oxidations in the Pharmaceutical Industry. Future4200. Available at: [Link]
The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. ResearchGate. Available at:[Link]
Application Note: Synthesis and Functionalization of Poly(3-Thiopheneethanol) for Advanced Biosensing and Drug Delivery
Executive Summary & Rationale The integration of conducting polymers into next-generation biomedical devices requires a delicate balance between electrical performance and biochemical reactivity. While pristine polythiop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The integration of conducting polymers into next-generation biomedical devices requires a delicate balance between electrical performance and biochemical reactivity. While pristine polythiophene exhibits excellent conductivity, it is inherently insoluble and lacks reactive sites for biological interfacing. By utilizing 3-thiopheneethanol (3TE) as a monomer, researchers can synthesize poly(3-thiopheneethanol) (PTE), a derivative that introduces a flexible ethyl spacer terminating in a primary hydroxyl (-OH) group. This guide outlines the mechanistic principles, quantitative properties, and step-by-step protocols for synthesizing and functionalizing PTE-based interpenetrating networks for biosensors and targeted drug delivery systems.
Mechanistic Insights: The Role of the Hydroxyl Tether
The structural design of 3-thiopheneethanol is governed by strict chemical causality. The addition of the -CH₂CH₂OH appendage serves two critical functions:
Steric Solubilization: The ethyl spacer disrupts the rigid, planar stacking of the polythiophene backbone just enough to impart solubility in polar organic solvents without destroying the
π
-conjugation necessary for charge transport[1].
Covalent Anchoring: The primary hydroxyl group acts as a nucleophilic tether. It allows for post-polymerization functionalization (e.g., esterification, silanization) to attach antibodies, enzymes, or small-molecule drugs. Because the reaction occurs at the end of the alkyl spacer, the electronic structure of the conductive backbone remains undisturbed, ensuring the polymer retains its electrochemical sensitivity[2].
Causality in Experimental Design: Vapor-Phase Polymerization (VPP)
Traditional chemical oxidation using iron(III) chloride (FeCl₃) often yields intractable bulk powders that are difficult to process into the thin films required for biosensors. To solve this, Vapor-Phase Polymerization (VPP) is utilized.
In VPP, an oxidant is first coated onto a high-surface-area substrate (such as a cellulose or nylon fabric). The substrate is then exposed to monomer vapors. When 3TE is copolymerized with 3,4-ethylenedioxythiophene (EDOT) via VPP, it forms an Interpenetrating Polymer Network (IPN) of PEDOT and P3TE. PEDOT provides exceptional baseline conductivity and stability, while P3TE provides the necessary -OH functional groups for downstream bioconjugation. This specific architecture has been proven to significantly enhance signal-to-noise ratios in 3[3].
Quantitative Data Summaries
The following table summarizes the physicochemical and electrochemical properties of key thiophene derivatives to guide monomer selection based on application needs.
Monomer / Polymer System
Oxidation Potential (V vs. SCE)
Conductivity (S/cm)
Reactive Functional Group
Primary Application
3-Methoxythiophene (MOT)
~1.1
10 - 50
None
Electrochromic displays
3-Thiopheneethanol (3TE)
~1.5
0.1 - 5
Primary Hydroxyl (-OH)
Drug Delivery, Biosensors
EDOT
~1.0
300 - 500
None
Transparent Electrodes
EDOT / 3TE Copolymer (IPN)
~1.2
100 - 250
Primary Hydroxyl (-OH)
Bio-fingerprinting
Experimental Protocols
Protocol A: VPP Synthesis of PEDOT/P3TE Interpenetrating Network
This protocol is designed to create a highly conductive, functionalizable coating on flexible substrates.
Substrate Preparation: Clean a high-surface-area substrate (e.g., polypropylene-cellulose fabric) using oxygen plasma (50 W, 2 mins) to enhance surface hydrophilicity.
Oxidant Coating: Prepare a 15 wt% solution of Iron(III) p-toluenesulfonate hexahydrate (Fe(PTS)₃) in 1-butanol. Causality Note: Butanol is chosen over ethanol because its lower vapor pressure prevents premature crystallization of the iron salt during drying. Dip-coat the substrate and dry at 70°C for 5 minutes.
Vapor-Phase Polymerization: Place the oxidant-coated substrate in a sealed reaction chamber. Introduce a 1:1 molar mixture of EDOT and 3TE into the chamber's vapor phase by heating the monomer reservoir to 70°C. Allow polymerization to proceed for 2 hours.
Purification: Remove the substrate and wash extensively with absolute ethanol to remove unreacted monomers and reduced iron(II) salts. Dry under a gentle stream of N₂.
Protocol B: Covalent Bioconjugation (Silanization and Receptor Anchoring)
This protocol activates the P3TE hydroxyl groups to covalently bind amine-containing bioreceptors (e.g., Avidin) or peptide-based drugs.
Silanization: Immerse the PEDOT/P3TE coated substrate in a 2% (v/v) solution of (3-Glycidyloxypropyl)trimethoxysilane (GOPS) in ethanol for 1 hour. The methoxy groups of GOPS react with the -OH groups of P3TE.
Thermal Curing: Bake the substrate at 110°C for 30 minutes to cross-link the silane network and expose the reactive epoxide rings.
Receptor Immobilization: Incubate the functionalized substrate in a Phosphate Buffer Solution (PBS, pH 7.4) containing the target bioreceptor (e.g., Avidin, 1 mg/mL) overnight at 4°C. The epoxide ring undergoes nucleophilic attack by primary amines (lysine residues) on the protein.
Blocking: Block unreacted epoxide sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific binding during clinical assays.
Process Visualization
Workflow for synthesizing and functionalizing PEDOT/P3TE biosensors via vapor-phase polymerization.
Trustworthiness & Self-Validating Quality Control
To ensure the integrity of the synthesized system, the following self-validating checkpoints must be integrated into the workflow:
Chemical Validation (FTIR): Post-polymerization (Protocol A), confirm the presence of the P3TE hydroxyl group by identifying a broad O-H stretching peak at ~3300 cm⁻¹. Following silanization (Protocol B, Step 2), this peak should significantly diminish, confirming successful GOPS attachment.
Electrochemical Validation (Cyclic Voltammetry): Scan the polymer film between -0.5 V and +1.0 V (vs. Ag/AgCl). The oxidation potential must remain stable across 50+ cycles. A shifting peak indicates over-oxidation or backbone degradation.
Surface Energy Validation (Contact Angle): The bare PEDOT/P3TE film is moderately hydrophilic. Post-silanization, the contact angle will increase (become more hydrophobic). Following protein immobilization, the surface will become highly hydrophilic again. This provides a non-destructive, step-by-step validation of surface chemistry modifications.
Catalytic methods for functionalizing 2-(5-Methyl-2-thienyl)ethanol
An Application Note and Protocol Guide Topic: Catalytic Methods for the Advanced Functionalization of 2-(5-Methyl-2-thienyl)ethanol Audience: Researchers, scientists, and drug development professionals. Abstract 2-(5-Met...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide
Topic: Catalytic Methods for the Advanced Functionalization of 2-(5-Methyl-2-thienyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-(5-Methyl-2-thienyl)ethanol is a valuable heterocyclic building block, strategically important in the synthesis of pharmaceuticals and functional materials.[1][2] Its utility stems from the presence of multiple, distinct reactive sites: a primary alcohol on the ethyl side chain and nucleophilic C-H bonds on the electron-rich thiophene ring. This combination, however, presents a significant challenge in chemoselectivity. This guide provides a comprehensive overview of modern catalytic strategies to selectively functionalize this molecule. We will move beyond simple procedural lists to explain the underlying principles and causal relationships behind protocol choices, offering field-proven insights for medicinal and process chemists. Detailed, step-by-step protocols for key transformations, including side-chain oxidation and etherification, as well as direct C-H functionalization of the thiophene core, are presented.
Chapter 1: Strategic Considerations for Functionalization
The synthetic potential of 2-(5-Methyl-2-thienyl)ethanol can only be unlocked through a clear understanding of its inherent reactivity. The choice of catalytic system is dictated by the desired target site and the need to suppress unwanted side reactions.
Analysis of Reactive Sites
The molecule possesses three primary zones for catalytic attack:
The Primary Alcohol (-CH₂OH): This site is amenable to classic alcohol transformations such as oxidation, esterification, and etherification. The primary challenge is to perform these reactions without affecting the sensitive thiophene ring.
The Thiophene Ring C-H Bonds: The thiophene ring is an electron-rich aromatic system. The C-H bond at the C3 position is the most accessible site for electrophilic substitution or metal-catalyzed C-H activation, as the C5 position is blocked by a methyl group and the C2 position is substituted. The C4 position is sterically more hindered and electronically less activated.
The Benzylic-like C-H Bonds (-CH₂-Thiophene): While less commonly targeted, these bonds can potentially be functionalized under specific catalytic conditions, though selectivity can be poor.
Caption: Key reactive sites on 2-(5-Methyl-2-thienyl)ethanol.
The Influence of Substituents
The existing methyl and hydroxyethyl groups are not mere spectators; they actively influence the reactivity of the thiophene ring.
5-Methyl Group: This electron-donating group further activates the thiophene ring towards electrophilic attack and C-H activation. It also provides steric hindrance and blocks what would otherwise be a highly reactive C5 position.
2-Hydroxyethyl Group: The primary alcohol can act as a mild directing group in some metal-catalyzed C-H functionalization reactions, potentially favoring functionalization at the C3 position through the formation of a transient chelate with the metal center. However, it can also interfere with certain catalysts and may require protection (e.g., as a silyl ether) for specific transformations.
Chapter 2: Catalytic Functionalization of the Hydroxyethyl Side Chain
Manipulating the alcohol functionality is often the first step in elaborating the scaffold for drug development.
Selective Oxidation to 2-(5-Methyl-2-thienyl)acetaldehyde
The oxidation of the primary alcohol to the aldehyde must be performed under mild conditions to prevent over-oxidation to the carboxylic acid or degradation of the thiophene ring. While many reagents exist, catalytic methods offer superior control and environmental benefits. A pincer-ligated palladium complex, for instance, can facilitate transfer hydrogenation from alcohols, and the reverse reaction, catalytic oxidation, can be achieved with high selectivity.[3]
This protocol is adapted from principles of aerobic alcohol oxidation catalyzed by stable palladium complexes.
Rationale: Pincer complexes offer high thermal stability and catalytic activity, allowing for efficient oxidation using air or molecular oxygen as the terminal oxidant, which results in water as the only byproduct.
Reaction Setup: To a solution of 2-(5-Methyl-2-thienyl)ethanol (1.0 eq) in a suitable solvent such as toluene or xylenes (0.1 M), add the Pincer-Pd catalyst (e.g., (POCOP)Pd(H), 1-2 mol%).
Execution: Heat the mixture to 80-100 °C and bubble a gentle stream of dry air or oxygen through the solution via a needle.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until full consumption of the starting material is observed.
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purification: Purify the resulting crude aldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(5-Methyl-2-thienyl)acetaldehyde.
Catalytic C-O Bond Formation: Buchwald-Hartwig Etherification
The formation of aryl ethers from alcohols is a cornerstone of medicinal chemistry. Palladium-catalyzed C–O cross-coupling reactions provide a powerful and general method for this transformation, even with challenging secondary alcohols and heteroaryl chlorides.[4]
Protocol 2.2: Palladium-Catalyzed Etherification with an Aryl Halide
Rationale: The use of specialized biaryl phosphine ligands is crucial for promoting the reductive elimination step that forms the C-O bond, enabling the reaction to proceed under mild conditions and with high functional group tolerance.[4]
Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1 mol%), a suitable biaryl phosphine ligand (e.g., SPhos, 2.5 mol%), and a strong base such as NaOt-Bu (1.5 eq).
Reagent Addition: Add the aryl halide (1.0 eq) and 2-(5-Methyl-2-thienyl)ethanol (1.2 eq) followed by anhydrous toluene (0.2 M).
Execution: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
Monitoring & Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to isolate the desired aryl ether product.
Chapter 3: Catalytic C-H Functionalization of the Thiophene Ring
Directly functionalizing the C-H bonds of the thiophene ring is a highly atom- and step-economical strategy for building molecular complexity.[5]
Palladium-Catalyzed Direct C-H Arylation
Direct arylation avoids the need to pre-functionalize the thiophene ring with a halide or organometallic species, offering a more streamlined synthetic route.[6] The key to success lies in controlling the regioselectivity. For 2,5-disubstituted thiophenes, arylation occurs selectively at the C3 or C4 positions.
Caption: Simplified catalytic cycle for direct C-H arylation.
Protocol 3.1: Direct C-H Arylation at the C3 Position
Rationale: This protocol employs a palladium acetate catalyst with a phosphine ligand and a carbonate base. Pivalic acid (PivOH) is often a crucial additive that acts as a proton shuttle in the C-H activation step (concerted metalation-deprotonation), significantly accelerating the reaction.[6]
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2-5 mol%), a suitable ligand such as P(o-tol)₃ or a biarylphosphine (4-10 mol%), K₂CO₃ (2.0 eq), and PivOH (30 mol%).
Reagent Addition: Add 2-(5-Methyl-2-thienyl)ethanol (1.0 eq), the desired aryl bromide (1.5 eq), and anhydrous solvent (e.g., DMAc or dioxane, 0.2 M).
Execution: Seal the tube and immerse it in a preheated oil bath at 110-130 °C for 16-24 hours.
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over Na₂SO₄.
Purification: Concentrate the solvent under reduced pressure and purify the residue by silica gel chromatography to obtain the 3-aryl-2-(5-methyl-2-thienyl)ethanol.
Table 1: Representative Conditions for Thiophene Direct Arylation
For applications in drug development, accessing single enantiomers of chiral molecules is paramount. The alcohol center in 2-(5-Methyl-2-thienyl)ethanol provides a handle for creating stereocenters.
Enzymatic Dynamic Kinetic Resolution (DKR)
Dynamic Kinetic Resolution combines the enzymatic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% for a single enantiomer of the product.[8]
Protocol 4.1: Lipase-Catalyzed DKR for Enantiopure Ester Synthesis
Rationale: A lipase (e.g., Novozym® 435) selectively acylates one enantiomer of the alcohol. Simultaneously, a ruthenium or vanadium catalyst racemizes the remaining, unreacted alcohol enantiomer, feeding it back into the enzymatic acylation cycle.[8]
Reaction Setup: To a vial, add 2-(5-Methyl-2-thienyl)ethanol (1.0 eq), an acyl donor (e.g., vinyl acetate, 3.0 eq), and a molecular sieve in a non-polar solvent like hexane or MTBE.
Catalyst Addition: Add the immobilized lipase (Novozym® 435, ~20 mg/mmol substrate) and the racemization catalyst (e.g., a Ru-based Shvo catalyst, 1-2 mol%).
Execution: Seal the vial and stir the suspension at 40-60 °C.
Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product ester by chiral GC or HPLC. The reaction is typically complete within 24-48 hours.
Work-up: Once the reaction reaches completion, filter off the immobilized enzyme and racemization catalyst.
Purification: Concentrate the filtrate and purify by column chromatography to yield the enantiomerically enriched ester. This can then be hydrolyzed to the enantiopure alcohol if desired.
References
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic Chemistry Portal. [Link]
Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]
Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC. [Link]
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]
Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ACS Publications. [Link]
Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - NIH. [Link]
Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]
Process for synthesizing 2-thiopheneethanol and derivatives thereof.
An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. [Link]
Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Catalyzed by Pincer-Pd Complexes Using Alcohol as a Hydrogen Source. Organic Letters. [Link]
Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
Executive Summary & Mechanistic Rationale The 5-methyl-2-thienyl moiety is a highly valued structural motif in both pharmaceutical development and advanced materials science. In drug discovery, it frequently serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 5-methyl-2-thienyl moiety is a highly valued structural motif in both pharmaceutical development and advanced materials science. In drug discovery, it frequently serves as a bioisostere for phenyl or tolyl groups, offering modulated lipophilicity, altered metabolic clearance rates, and unique hydrogen-bond acceptor capabilities via the thiophene sulfur[1]. In materials science, it is a critical building block for conjugated polythiophenes used in organic photovoltaics and conductive polymers[2].
The most efficient method for installing this moiety is via its corresponding Grignard reagent: (5-methyl-2-thienyl)magnesium bromide (CAS: 146794-03-8)[3]. The electron-donating nature of the C5-methyl group significantly increases the electron density of the thiophene ring. Mechanistically, this makes the resulting Grignard reagent highly nucleophilic, but it also increases its propensity for oxidative homocoupling. Therefore, strict anhydrous conditions, precise temperature control, and the strategic selection of transition-metal catalysts are required to ensure high-fidelity cross-coupling and nucleophilic addition[2].
Divergent Synthetic Pathways
The versatility of (5-methyl-2-thienyl)magnesium bromide allows it to act as a universal linchpin in multiple synthetic workflows.
Figure 1: Divergent synthetic pathways of 5-methyl-2-thienylmagnesium bromide.
Validated Experimental Protocols
Protocol A: Generation of (5-Methyl-2-thienyl)magnesium bromide
While commercially available as a 0.5 M solution in THF or 2-MeTHF[4], in situ generation is often preferred for scale-up to ensure maximum active titer and to avoid the precipitation of magnesium salts over time.
Causality Insight: We utilize 2-Methyltetrahydrofuran (2-MeTHF) rather than standard THF. 2-MeTHF is a green solvent derived from renewable resources, offers a higher boiling point (80 °C) for safer exothermic control, and provides superior phase separation during aqueous workup due to its low water miscibility. Activation of the magnesium turnings with 1,2-dibromoethane is critical to chemically strip the passivating MgO layer, exposing the reactive zero-valent magnesium surface.
Step-by-Step Methodology:
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous argon purge.
Activation: Add magnesium turnings (2.67 g, 110 mmol). Add 20 mL of anhydrous 2-MeTHF, followed by 1,2-dibromoethane (0.2 mL). Stir until gentle bubbling is observed and the solvent becomes slightly cloudy (approx. 10 mins).
Initiation: Charge the dropping funnel with 2-bromo-5-methylthiophene (17.7 g, 100 mmol) dissolved in 80 mL of anhydrous 2-MeTHF. Add 5 mL of this solution to the Mg turnings. Wait for the localized exothermic reaction to initiate (indicated by solvent reflux).
Addition: Once initiated, add the remaining 2-bromo-5-methylthiophene solution dropwise over 45 minutes, maintaining a gentle reflux.
Maturation: After addition is complete, heat the mixture to 65 °C for 2 hours to ensure complete insertion.
Validation: Cool to room temperature. Titrate the resulting Grignard solution using salicylaldehyde phenylhydrazone to determine the exact molarity before downstream use.
Protocol B: Kumada-Corriu Cross-Coupling for Biaryl Synthesis
The Kumada coupling is highly efficient for joining the 5-methyl-2-thienyl moiety to aryl or heteroaryl halides, a critical step in synthesizing extended conjugated systems[2] and chiral bis-hydrazone ligands[5].
Causality Insight: We employ
NiCl2(dppp)
[1,3-Bis(diphenylphosphino)propane nickel(II) chloride] as the catalyst. The bidentate "dppp" ligand enforces a cis-geometry on the square planar nickel intermediate, which dramatically accelerates the reductive elimination step and suppresses unwanted
β
-hydride elimination, ensuring high yields of the cross-coupled product[2].
Figure 2: Catalytic cycle of Ni-mediated Kumada cross-coupling.
Step-by-Step Methodology:
Setup: In a glovebox, charge a Schlenk flask with the aryl halide electrophile (50 mmol) and
NiCl2(dppp)
(0.27 g, 0.5 mmol, 1 mol%).
Solvent: Seal the flask, remove from the glovebox, and inject 50 mL of anhydrous THF. Cool the mixture to 0 °C.
Coupling: Dropwise, add the titrated (5-methyl-2-thienyl)magnesium bromide solution (55 mmol, 1.1 eq) via syringe pump over 30 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The solution will transition from red/brown to a dark homogeneous mixture.
Quench & Workup: Carefully quench with saturated aqueous
NH4Cl
(50 mL) at 0 °C. Extract with Ethyl Acetate (
3×50
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the biaryl product.
Protocol C: Nucleophilic Addition to Weinreb Amides
To synthesize heteroaryl ketones (e.g., intermediates for 5-oxopentanoic acid derivatives[6]), reacting the Grignard reagent with a Weinreb amide is the gold standard.
Causality Insight: Direct addition of Grignard reagents to standard esters or acyl chlorides often results in over-addition, yielding tertiary alcohols. By utilizing an N-methoxy-N-methylamide (Weinreb amide), the initial nucleophilic attack forms a highly stable, five-membered cyclic chelate coordinated by the magnesium ion. This intermediate is stable at room temperature and prevents a second equivalent of Grignard from attacking. The desired ketone is only released upon acidic aqueous workup.
Step-by-Step Methodology:
Preparation: Dissolve the target Weinreb amide (20 mmol) in anhydrous THF (40 mL) under argon and cool to 0 °C.
Stirring: Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Hydrolysis: Quench the stable chelate by pouring the mixture into 1M HCl (50 mL) at 0 °C. Stir vigorously for 15 minutes to fully collapse the intermediate.
Isolation: Extract with dichloromethane (
3×30
mL). Wash organics with saturated
NaHCO3
, dry over
MgSO4
, and evaporate to yield the pure 5-methyl-2-thienyl ketone.
Quantitative Data Summary
The table below summarizes the expected performance metrics across the three primary pathways utilizing the 5-methyl-2-thienyl Grignard reagent.
Synthonix, Inc.
146794-03-8 | 5-Methyl-2-thienylmagnesium bromide, 0.50 M in THF.
URL: [Link][4]
Chemistry of Materials (ACS Publications)
In Situ Conductivity of a Polythiophene from a Branched Alkoxy-Substituted Tetrathiophene. Enhancement of Conductivity by Conjugated Cross-Linking of Polymer Chains.
URL: [Link][2]
MDPI
Synthesis and Cytotoxicity of Novel Hexahydrothienocycloheptapyridazinone Derivatives.
URL: [Link][6]
National Institutes of Health (PMC)
Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates.
URL: [Link][5]
Applications of 2-(5-Methyl-2-thienyl)ethanol in flavor and fragrance chemistry
An Application Guide for the Investigation of 2-(5-Methyl-2-thienyl)ethanol in Flavor and Fragrance Chemistry Introduction: The Untapped Potential of Substituted Thiophenes Thiophene derivatives represent a fascinating a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Investigation of 2-(5-Methyl-2-thienyl)ethanol in Flavor and Fragrance Chemistry
Introduction: The Untapped Potential of Substituted Thiophenes
Thiophene derivatives represent a fascinating and potent class of heterocyclic compounds that contribute significantly to the sensory landscape of many natural and processed foods.[1] Their characteristic sulfur-containing structure is often responsible for desirable savory, meaty, and roasted notes that are highly valued in the flavor industry. For instance, compounds like 2-acetyl-5-methylthiophene are known constituents of cooked beef and coffee aroma, while 2-thienylmethanol is recognized by the Flavor and Extract Manufacturers Association (FEMA) for its savory profile.[2][3][4][5]
This guide focuses on 2-(5-Methyl-2-thienyl)ethanol (CAS No. 34288-19-0), a structural analogue of these well-known flavorants. While not yet widely characterized or utilized in the industry, its structure suggests significant potential as a novel aroma chemical. It combines the foundational thiophene ring, a methyl substitution known to modulate sensory properties, and a primary alcohol functional group that can further refine its character and chemical reactivity.
This document serves as a comprehensive set of application notes and protocols for researchers, flavorists, and perfumers. It outlines systematic approaches to characterize the sensory profile of 2-(5-Methyl-2-thienyl)ethanol, evaluate its performance in model systems, and ensure its quality and stability, thereby providing a foundational framework for its potential development and application.
Section 1: Physicochemical Properties and Hypothesized Sensory Profile
Understanding the fundamental properties of a molecule is the first step in unlocking its application potential. The table below summarizes the known and estimated properties of 2-(5-Methyl-2-thienyl)ethanol.
Slightly soluble in water; soluble in ethanol and propylene glycol (Predicted)
Analogy to
Rationale for Hypothesized Sensory Profile
Based on structure-activity relationships derived from known thiophene-based aroma chemicals, we can hypothesize the sensory character of 2-(5-Methyl-2-thienyl)ethanol:
Core Thiophene Moiety: The sulfur atom in the aromatic ring is expected to impart foundational savory, soupy, and potentially meaty or roasted characteristics. This is a common trait for many thiophene derivatives used in flavors.[3]
Ethanol Side-Chain: The -CH₂CH₂OH group may introduce subtle sweet, mushroom-like, or green nuances , softening the harsher sulfur notes and adding complexity. It also increases polarity, which can affect volatility and performance in aqueous systems.
C-5 Methyl Group: The methyl group at the 5-position is a critical modulator. In the related compound 2-acetyl-5-methylthiophene, this substitution is associated with coffee and nutty notes.[2][5] Therefore, the methyl group in the target molecule could introduce nutty, toasted, or brown-caramellic undertones .
Overall Hypothesized Profile: A complex savory note with elements of roasted meat, toasted nuts, and a subtle earthy, mushroom-like sweetness. It is likely to be a high-impact material with a low odor and taste threshold.
Caption: Key structural analogues for sensory hypothesis.
Section 2: Application Protocols - Flavor
The following protocols are designed for the systematic evaluation of 2-(5-Methyl-2-thienyl)ethanol as a novel flavor ingredient.
Protocol 2.1: Sensory Profile Characterization
Objective: To define the core olfactory and gustatory characteristics of the target molecule and estimate its detection threshold.
Materials:
2-(5-Methyl-2-thienyl)ethanol (purity >98%)
Propylene Glycol (PG), food grade
Deionized water
Sodium Chloride (NaCl), food grade
0.1 M Phosphate Buffer (pH 7.0)
Volumetric flasks, pipettes, and glass vials
Odor-free tasting spoons and evaluation vessels
Methodology:
Stock Solution Preparation: Prepare a 1000 ppm (0.1%) stock solution of the target molecule in Propylene Glycol. Causality: PG is a food-safe solvent that is relatively neutral in taste and odor, making it an ideal carrier for non-polar to semi-polar flavor compounds.
Serial Dilution: From the stock solution, prepare a series of dilutions in deionized water at concentrations of 10 ppm, 1 ppm, 0.1 ppm, and 0.01 ppm.
Olfactory Evaluation:
Dip a clean, unscented paper blotter into each dilution and the stock solution.
Have a panel of at least three trained sensory analysts evaluate the odor at time T=0 and T=30 minutes.
Record all sensory descriptors using standardized lexicon (e.g., roasted, savory, sulfurous, nutty, green, mushroom).
Gustatory Evaluation:
Add each dilution to a neutral tasting base (e.g., lightly salted water at 0.2% NaCl) to achieve the final target concentrations (10, 1, 0.1, 0.01 ppm).
A control sample of the tasting base must be provided.
Panelists should taste each sample, starting with the lowest concentration, and record the flavor profile and intensity.
Self-Validation: The detection threshold is estimated as the lowest concentration at which a majority of panelists can reliably distinguish the sample from the control.
Protocol 2.2: Application in a Model Savory Broth System
Objective: To evaluate the performance and synergistic effects of 2-(5-Methyl-2-thienyl)ethanol in a relevant food matrix.
Materials:
10 ppm solution of 2-(5-Methyl-2-thienyl)ethanol in PG.
Unsalted beef broth base powder.
Standard flavor enhancers: Monosodium Glutamate (MSG), Disodium Inosinate/Guanylate (I+G).
Deionized water.
Analytical balance, magnetic stirrer, and hot plate.
Methodology:
Prepare Base Broth: Dissolve beef broth powder (e.g., 10 g/L), MSG (1 g/L), and I+G (0.1 g/L) in hot deionized water (~80°C). Stir until fully dissolved. Let cool to tasting temperature (~60°C).
Dosing: Prepare four batches of the base broth:
Sample A: Control (no addition).
Sample B: Add test solution to achieve 0.05 ppm of 2-(5-Methyl-2-thienyl)ethanol.
Sample C: Add test solution to achieve 0.20 ppm.
Sample D: Add test solution to achieve 0.50 ppm.
Sensory Evaluation:
Conduct a blind evaluation with a trained panel.
Ask panelists to rank the samples based on overall flavor preference and to provide descriptive analysis of each, focusing on attributes like "meatiness," "umami," "roasted character," "brothiness," and any off-notes.
Causality: Testing at multiple concentrations is crucial to identify the optimal usage level. High-impact sulfur compounds often have a narrow window between providing a positive effect and creating an undesirable, harsh note.
Caption: Workflow for flavor application testing.
Section 3: Application Protocols - Fragrance
While many savory sulfur compounds are not used in fine fragrance, they can be invaluable in creating unique savory "gourmand" scents or adding specific effects to other fragrance types.
Protocol 3.1: Characterization of Olfactory Properties
Objective: To evaluate the odor profile, tenacity, and evolution of 2-(5-Methyl-2-thienyl)ethanol for potential fragrance applications.
Prepare Dilutions: Create solutions of the target molecule in perfumer's alcohol at 10% and 1%. Causality: Evaluating at different concentrations is key. The 10% solution shows the material's full strength, while the 1% solution reveals more nuanced and delicate facets of its character.
Blotter Evaluation:
Dip a blotter into the 1% solution. Label it with the time.
Evaluate the scent immediately (top note), after 30 minutes (heart), after 2 hours (heart/base), and after 24 hours (base note).
Record the odor description at each time point. Note changes in character and intensity.
Tenacity Assessment: The length of time the characteristic odor is perceptible on the blotter provides a measure of its tenacity and thus its potential role as a top, middle, or base note.
Protocol 3.2: Application in a Simple Fragrance Accord
Objective: To assess the blending properties and synergistic effects of 2-(5-Methyl-2-thienyl)ethanol with common fragrance ingredients.
Materials:
1% solution of 2-(5-Methyl-2-thienyl)ethanol in perfumer's alcohol.
10% solutions of standard materials:
Hedione® (a transparent floral jasmine note)
Iso E Super® (a smooth, woody, ambergris note)
Galaxolide® (a clean, floral, polycyclic musk)
Vanillin (a sweet, creamy vanilla note)
Test tubes or small vials for blending.
Methodology:
Create Simple Blends (Accords):
Accord 1 (Woody-Savory): 5 parts Iso E Super®, 1 part test material.
Accord 2 (Gourmand-Savory): 5 parts Vanillin, 1 part test material.
Accord 3 (Floral-Savory): 10 parts Hedione®, 5 parts Galaxolide®, 1 part test material.
Evaluation:
For each accord, create a "control" blend without the test material.
Dip blotters into the test accord and its corresponding control.
Compare them side-by-side. Describe the effect of 2-(5-Methyl-2-thienyl)ethanol. Does it add warmth? A roasted quality? Does it clash or blend harmoniously?
Self-Validation: This comparative evaluation directly isolates the contribution of the novel ingredient, validating its effect within a simple, controlled fragrance system.
Section 4: Analytical and Quality Control Protocols
For any novel ingredient, establishing a robust analytical method for identity, purity, and stability is paramount.
Protocol 4.1: Identity and Purity Analysis by GC-MS
Objective: To confirm the chemical identity and determine the purity of a sample of 2-(5-Methyl-2-thienyl)ethanol.
Instrumentation:
Gas Chromatograph with a Flame Ionization Detector (GC-FID) for purity assessment.
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) for identity confirmation.
Methodology:
Sample Preparation: Prepare a solution of the sample at approximately 1000 ppm in a suitable solvent like Dichloromethane or MTBE.
GC-FID/MS Analysis: Inject the sample onto the GC system.
Data Analysis:
Identity (MS): The mass spectrum should show a molecular ion (M+) peak at m/z 142. The fragmentation pattern should be consistent with the structure (e.g., loss of water, cleavage of the ethanol side chain).
Purity (FID): The purity is calculated based on the relative area of the main peak versus all other peaks in the chromatogram (Area % method). Purity should ideally be >98%.
Parameter
Recommended Setting
GC Column
DB-5 or equivalent (30m x 0.25mm ID, 0.25µm film thickness)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inlet Temperature
250 °C
Injection Volume
1 µL (Split ratio 50:1)
Oven Program
60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Source Temp.
230 °C
MS Quad Temp.
150 °C
Scan Range
35 - 350 amu
Protocol 4.2: Preliminary Stability Assessment
Objective: To assess the stability of 2-(5-Methyl-2-thienyl)ethanol under accelerated conditions (heat and light).
Methodology:
Prepare Samples: Create three identical 1000 ppm solutions of the test material in a 50:50 ethanol/water mixture.
Sample 1: Control (store at 4°C in the dark).
Sample 2: Heat Stress (store at 40°C in the dark for 4 weeks).
Sample 3: Light Stress (store at room temperature, exposed to ambient light for 4 weeks).
Analysis: After the 4-week period, analyze all three samples by GC-FID/MS using the method in Protocol 4.1.
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for:
A decrease in the area of the main peak (degradation).
The appearance of new peaks (degradation products).
Causality: Thioethers are susceptible to oxidation to form sulfoxides and sulfones. This stress test is a critical step to identify potential stability issues early in the development process.
Caption: Workflow for preliminary stability testing.
References
Fragrance University. (n.d.). methyl thio) ethanol. Retrieved from [Link]
PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-(methyl thio) ethanol. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-(2-thienyl) ethanol. Retrieved from [Link]
PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]
U.S. Food and Drug Administration. (2025). Substances Added to Food (formerly EAFUS). Retrieved from [Link]
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. Retrieved from [Link]
Flavor and Extract Manufacturers Association. (n.d.). 2-THIENYLMETHANOL. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme. (2021). 2-Thiopheneethanol, tetrahydro-2-methyl-5-(1-methylethyl)- – Assessment statement (CA09314). Retrieved from [Link]
Michalski, J., et al. (n.d.). Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. Retrieved from [Link]
PubChem. (n.d.). 2-Thiopheneethanol. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-thienyl methanol. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved from [Link]
FooDB. (2010). Showing Compound 2-(Methylthio)ethanol (FDB009868). Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2-Thiopheneethanol (CAS 5402-55-1). Retrieved from [Link]
The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]
Technical Support Center: Optimizing Yield in the Synthesis of 2-(5-Methyl-2-thienyl)ethanol
Welcome to the Technical Support Center for organometallic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 2-(5-Methyl-2-thi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for organometallic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 2-(5-Methyl-2-thienyl)ethanol .
This compound is a critical building block in medicinal chemistry, typically synthesized via the regioselective C5-lithiation of 2-methylthiophene, followed by the nucleophilic ring-opening of ethylene oxide (oxirane). While conceptually straightforward, this workflow is highly sensitive to aggregation states, temperature gradients, and epoxide volatility.
Mechanistic Workflow & Reaction Pathway
Reaction pathway for the synthesis of 2-(5-Methyl-2-thienyl)ethanol.
Troubleshooting FAQs: Causality & Solutions
Q: My starting material (2-methylthiophene) is not fully consumed during the lithiation step. How can I drive this to completion?
Causality: 2-Methylthiophene is less acidic at the C5 position than unsubstituted thiophene due to the electron-donating (+I) effect of the methyl group. Furthermore, n-butyllithium (n-BuLi) exists as tightly bound hexameric or tetrameric aggregates in non-polar solvents, which drastically reduces its kinetic basicity.
Solution: Introduce N,N,N',N'‐tetramethylethylenediamine (TMEDA) as a coordinating additive. TMEDA binds to the lithium cation, breaking down the n-BuLi aggregates into highly reactive monomers. This dramatically accelerates the metalation of 2-methylthiophene, ensuring complete conversion[1].
Q: I am experiencing low yields and recovering unreacted 2-methylthiophene after the quench, even though lithiation was complete. What is wrong with the ethylene oxide addition?
Causality: Ethylene oxide (EO) is a highly volatile gas (boiling point 10.7 °C). If the reaction temperature is not strictly controlled, EO vaporizes out of the solution before the nucleophilic attack by the thienyllithium intermediate can occur.
Solution: Never bubble EO gas directly into a warm reaction. Use a pre-cooled solution of ethylene oxide in THF (e.g., 2.5 M to 3.0 M). For highly recalcitrant ring-opening reactions, adding a Lewis acid such as Boron trifluoride etherate (BF3·OEt2) at -78 °C activates the epoxide oxygen, significantly accelerating the nucleophilic attack and preventing premature evaporation[2].
Q: My product is a viscous oil contaminated with polymeric byproducts. How do I prevent this?
Causality: Ethylene oxide is highly prone to anionic polymerization. If the reaction is allowed to warm up too quickly, the newly formed lithium alkoxide intermediate acts as a nucleophile, attacking additional molecules of ethylene oxide to form polyethylene glycol (PEG) derivatives.
Solution: Maintain strict cryogenic control. Add the EO at -78 °C and allow the mixture to warm to room temperature very slowly over 2 to 4 hours. Never apply external heat to force the reaction to completion.
Q: What is the optimal quenching strategy to avoid degrading the thiophene ring?
Causality: Electron-rich heteroaromatics, particularly 5-alkylthiophenes, are sensitive to strong aqueous acids, which can trigger ring-opening or oligomerization during the workup phase.
Solution: Avoid strong mineral acids like HCl. Quench the reaction at 0 °C using a saturated aqueous solution of Ammonium Chloride (NH4Cl). This provides a mildly acidic buffer (pH ~5.5) that safely protonates the lithium alkoxide without degrading the thiophene ring[2].
Quantitative Data: Impact of Reaction Conditions on Yield
The following table summarizes how different experimental choices directly impact the final isolated yield of 2-(5-Methyl-2-thienyl)ethanol.
Lithiation Reagents
Epoxide Reagent & Activation
Temperature Profile
Typical Yield
n-BuLi (No TMEDA)
EO gas bubbling
-78 °C to RT (Rapid)
40% – 50%
n-BuLi + TMEDA
Pre-cooled EO in THF
-78 °C to RT (Slow)
65% – 75%
n-BuLi + TMEDA
EO in THF + BF3·OEt2
-78 °C to RT (Slow)
85% – 95%
Validated Experimental Protocol
This self-validating protocol incorporates the troubleshooting principles discussed above to ensure maximum yield and reproducibility.
Step 1: Preparation & Lithiation
Purge a flame-dried Schlenk flask with Argon. Add 2-methylthiophene (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool the flask to -78 °C using a dry ice/acetone bath.
Add TMEDA (1.1 equiv) via syringe.
Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).
Self-Validation Check: The solution will transition from colorless to a pale yellow/orange hue, confirming the formation of 5-methyl-2-thienyllithium. Stir for 1 hour at 0 °C to ensure complete metalation, then re-cool to -78 °C.
Step 2: Electrophilic Addition (Ring-Opening)
Slowly add BF3·OEt2 (1.2 equiv) dropwise at -78 °C. Stir for 5 minutes[2].
Add a pre-cooled solution of ethylene oxide in THF (1.5 equiv) dropwise via a cooled syringe.
Allow the reaction mixture to slowly warm to room temperature over a period of 3 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the non-polar 2-methylthiophene spot validates the success of the nucleophilic attack.
Step 3: Mild Quench & Workup
Cool the reaction flask back to 0 °C.
Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise. Note: Mild gas evolution may occur.
Dilute the mixture with Ethyl Acetate and separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.
Step 4: Purification
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 20% EtOAc in Hexanes gradient) to afford pure 2-(5-Methyl-2-thienyl)ethanol as a pale yellow to colorless oil.
References
1.[1] Title: Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides
Source: thieme-connect.de (Science of Synthesis)
URL:
2.[2] Title: WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme
Source: google.com (Google Patents)
URL:
Troubleshooting low reactivity of 2-(5-Methyl-2-thienyl)ethanol in substitution reactions
Welcome to the technical support center for 2-(5-Methyl-2-thienyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(5-Methyl-2-thienyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. Here, we address common challenges and frequently asked questions regarding its use in substitution reactions, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Low Reactivity
Researchers often encounter lower-than-expected yields or sluggish reactions when using 2-(5-Methyl-2-thienyl)ethanol as a substrate. This is primarily due to the poor leaving group nature of the hydroxyl (-OH) group.[1][2] The following section provides a structured approach to troubleshooting these issues.
Question: Why is my substitution reaction with 2-(5-Methyl-2-thienyl)ethanol showing low yield or failing to proceed?
Answer: The primary reason for low reactivity is the hydroxyl group's reluctance to depart as a hydroxide ion (OH⁻), which is a strong base and consequently a poor leaving group.[1][3] To facilitate a substitution reaction, the -OH group must first be converted into a better leaving group.[1][2][3][4]
Core Issue: Inadequate Activation of the Hydroxyl Group
For a successful nucleophilic substitution, the hydroxyl group must be transformed into a species that can stabilize the negative charge after breaking the C-O bond.
Solutions:
Protonation under Acidic Conditions: Treating the alcohol with a strong acid (e.g., HBr, HI) protonates the hydroxyl group, converting it into a much better leaving group, water (H₂O).[1][3] This method is straightforward but can have drawbacks.
Causality: The protonated hydroxyl group leaves as a neutral water molecule, which is a very stable species.
Potential Pitfall: The thiophene ring is sensitive to strong acidic conditions and can be prone to acid-catalyzed polymerization or degradation, leading to the formation of resinous byproducts.[5] This is especially a concern at elevated temperatures.
Conversion to Sulfonate Esters (Tosylates/Mesylates): A more reliable and common method is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[1][3]
Causality: Tosylates and mesylates are excellent leaving groups because their negative charge is highly stabilized through resonance across the sulfonate group.[3] This makes the subsequent displacement by a nucleophile much more favorable.
Field Insight: This two-step approach (activation then substitution) often provides higher yields and cleaner reactions compared to direct substitution under harsh acidic conditions.
Mitsunobu Reaction: For a mild and stereospecific inversion of configuration (if applicable), the Mitsunobu reaction is an excellent choice.[6][7][8][9] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol in situ.[7][9]
Causality: The alcohol attacks the phosphonium intermediate formed from PPh₃ and DEAD, creating an alkoxyphosphonium salt which is an excellent leaving group.[9] The deprotonated nucleophile then displaces this group via an Sₙ2 mechanism.
Key Consideration: The nucleophile used in a Mitsunobu reaction must have a pKa of approximately 13 or lower to be effective.[6][7]
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert the alcohol to the corresponding alkyl chloride or bromide.[1]
Causality: These reagents form an intermediate where the oxygen is part of a much better leaving group (e.g., a chlorosulfite ester for SOCl₂), which is then displaced by the halide ion.
Advantage: This provides a direct route to an alkyl halide, which is a versatile intermediate for further substitution reactions.
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for low reactivity.
Frequently Asked Questions (FAQs)
Q1: What factors influence the choice between an Sₙ1 and Sₙ2 pathway for this substrate?
The choice between an Sₙ1 and Sₙ2 mechanism is primarily dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[10][11][12] For 2-(5-Methyl-2-thienyl)ethanol, a primary alcohol, the Sₙ2 pathway is strongly favored.
Substrate Structure: As a primary alcohol, the carbon bearing the leaving group is not sterically hindered, allowing for backside attack by the nucleophile, which is characteristic of an Sₙ2 reaction.[2][10] The formation of a primary carbocation, required for an Sₙ1 pathway, is highly unstable and thus energetically unfavorable.[3][11]
Nucleophile: Sₙ2 reactions are favored by strong, negatively charged nucleophiles (e.g., CN⁻, RS⁻, N₃⁻).[11] Sₙ1 reactions, on the other hand, can proceed with weak, neutral nucleophiles (e.g., H₂O, ROH) because the rate-determining step does not involve the nucleophile.[11]
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, THF) are ideal for Sₙ2 reactions as they solvate the cation but not the anionic nucleophile, enhancing its reactivity.[10][11] Polar protic solvents (e.g., water, ethanol) favor Sₙ1 reactions because they can stabilize the carbocation intermediate through hydrogen bonding.[10][11]
Factor
Favors Sₙ1
Favors Sₙ2
Relevance to 2-(5-Methyl-2-thienyl)ethanol
Substrate
Tertiary > Secondary
Methyl > Primary > Secondary
Primary substrate strongly favors Sₙ2.
Nucleophile
Weak (e.g., H₂O, ROH)
Strong (e.g., I⁻, RS⁻, CN⁻)
Depends on experimental design.
Leaving Group
Good (e.g., -OTs, Br⁻)
Good (e.g., -OTs, Br⁻)
Activation is necessary for both pathways.
Solvent
Polar Protic (e.g., Water, Ethanol)
Polar Aprotic (e.g., Acetone, THF)
Choice of solvent can direct the mechanism.
Q2: What are common side products, and how can they be minimized?
The most common side reactions are elimination and polymerization.
Elimination (E2): If a strong, sterically hindered base is used, or if the reaction is run at high temperatures, an E2 elimination can compete with the Sₙ2 substitution, leading to the formation of 5-methyl-2-vinylthiophene.
Minimization: Use a strong, but non-bulky nucleophile. Avoid high temperatures and strongly basic, non-nucleophilic conditions.
Acid-Catalyzed Polymerization: As mentioned, the thiophene ring is susceptible to polymerization under strong acidic conditions.[5] The electrophilic substitution can occur between the carbocation (or activated alcohol) of one molecule and the electron-rich thiophene ring of another.
Minimization: Avoid using strong acids for activation if possible. Opt for milder methods like conversion to a tosylate or the Mitsunobu reaction. If an acid is necessary, use the lowest possible concentration and temperature.
Q3: Can the thiophene ring itself react with the nucleophile?
Direct nucleophilic aromatic substitution (SₙAr) on an unsubstituted thiophene ring is generally difficult because the ring is electron-rich.[13] SₙAr reactions on thiophenes typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack.[14] For 2-(5-Methyl-2-thienyl)ethanol, the primary site of reactivity for most nucleophiles will be the activated ethyl side chain, not the thiophene ring itself.
Experimental Protocols
Protocol 1: Two-Step Substitution via Tosylation
This is a reliable method for converting the alcohol into a product with a new nucleophile.
Step A: Synthesis of 2-(5-Methyl-2-thienyl)ethyl tosylate
Dissolve 2-(5-Methyl-2-thienyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add pyridine or triethylamine (1.5 eq.) to the solution.
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 4-16 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by slowly adding cold water.
Perform a standard aqueous workup: separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylate.
Step B: Nucleophilic Displacement of the Tosylate
Dissolve the purified 2-(5-Methyl-2-thienyl)ethyl tosylate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone).
Heat the reaction mixture (typically 50-80 °C) and monitor by TLC.
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the product with an organic solvent (e.g., ethyl acetate or ether).
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the final product via column chromatography or distillation.
Caption: Workflow for two-step substitution via tosylation.
References
Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]
Activation of Alcohols to Nucleophilic Substitution. (2024, January 17). YouTube. Available at: [Link]
Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. Available at: [Link]
Alcohols in SN1 and SN2 Reactions. (2025, July 30). Chemistry Steps. Available at: [Link]
Kim, S., & Kim, S. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1590–1593. Available at: [Link]
Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]
Mitsunobu reaction. Wikipedia. Available at: [Link]
Clare, M., et al. (2013). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 9, 1436–1443. Available at: [Link]
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
Why would thiophenol favour sn2 but ethanol would favour sn1/e1?. (2024, March 3). Reddit. Available at: [Link]
SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. (2025, March 28). Patsnap Eureka. Available at: [Link]
THIOPHENE AND ITS DERIVATIVES. Available at: [Link]
SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. Available at: [Link]
Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available at: [Link]
Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Available at: [Link]
Is the reaction stated below a SN1 or SN2 when ethanol is a solvent?. (2021, September 24). Chemistry Stack Exchange. Available at: [Link]
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: Optimizing Reaction Temperature for 5-Methylthiophene Alkylation
Welcome to the technical support center for the alkylation of 5-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial synthetic s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the alkylation of 5-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial synthetic step. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. We will delve into the interplay between reaction temperature, kinetics, thermodynamics, and catalyst activity to give you full control over your product outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the alkylation of 5-methylthiophene?
Temperature is arguably the most critical parameter in the Friedel-Crafts alkylation of 5-methylthiophene. It directly influences reaction rate, product selectivity, and the prevalence of side reactions. Thiophene and its derivatives are electron-rich aromatic systems, making them highly reactive towards electrophiles.[1] This high reactivity can, however, lead to undesirable outcomes like polymerization (resinification) and polyalkylation, which are heavily temperature-dependent.[2]
The core challenge is balancing sufficient thermal energy to overcome the activation barrier for the desired alkylation against providing too much energy, which can initiate competing reaction pathways. The relationship between temperature and product distribution is best understood through the principles of kinetic versus thermodynamic control.[3]
Q2: How do "Kinetic" and "Thermodynamic" control apply here and how does temperature influence them?
In a reaction with multiple possible outcomes, the product distribution can be governed by either kinetics or thermodynamics.
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is essentially irreversible. The dominant product will be the one that forms the fastest—the one with the lowest activation energy (Ea). This is the kinetic product.[3][4] For 5-methylthiophene, this is often the desired mono-alkylation at the highly reactive C2 position.
Thermodynamic Control: At higher temperatures and longer reaction times, the initial reactions become reversible. The system has enough energy to overcome the activation barriers of both forward and reverse reactions. Over time, the reaction mixture will equilibrate, and the dominant product will be the most stable one, regardless of how fast it formed. This is the thermodynamic product.[3][5] This could be a rearranged alkyl group or a more substituted, stable poly-alkylated thiophene.
Therefore, selecting the right temperature is a strategic choice:
Choose a low temperature (e.g., 0 °C to room temperature) to favor the kinetic, often mono-substituted, product and minimize side reactions.
Choose a high temperature (e.g., 50-100 °C or higher) if the desired product is the most thermodynamically stable one and you can manage potential side reactions.[2]
Q3: My reaction is giving low conversion. Should I just increase the temperature?
While insufficient temperature can lead to low conversion, it is not the only cause.[6] Before increasing the heat, which can trigger side reactions, consider these factors:
Catalyst Activity: Is your Lewis or solid acid catalyst active? Many catalysts, like aluminum chloride (AlCl₃), are deactivated by moisture.[6] Zeolites may require thermal activation to remove adsorbed water.[7][8]
Reagent Reactivity: The reactivity of the alkylating agent is crucial. The general order is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride.[9] If you are using a less reactive agent, a higher temperature may be necessary, but a switch to a more reactive agent at a lower temperature could be a better solution.
Solvent Choice: The solvent must be appropriate for the reaction. Polar aprotic solvents (e.g., DMF, DMSO) can be effective, but ensure all reactants are soluble at the reaction temperature.[9]
If these factors are optimized, a gradual, incremental increase in temperature (e.g., in 10 °C steps) while monitoring the reaction by TLC or GC is the correct approach.[6]
Q4: I'm observing a significant amount of dark, tarry material in my flask. What's happening?
The formation of a dark tar or sludge is a classic sign of polymerization (resinification), a common issue with highly reactive heterocycles like thiophene.[2] This is almost always caused by the reaction temperature being too high for the chosen catalyst system.
Causality: Strong Lewis acids like AlCl₃ can coordinate strongly to the sulfur atom, promoting ring-opening or polymerization pathways, especially at elevated temperatures.[2]
Solutions:
Immediately lower the temperature. Consider running the reaction at 0 °C or even lower.
Switch to a milder catalyst. Boron trifluoride (BF₃) complexes (e.g., BF₃-etherate) or solid acid catalysts like zeolites are often recommended to prevent the resinification of thiophene.[2][7]
Control the rate of addition. Add the alkylating agent or catalyst slowly to a cooled solution of the 5-methylthiophene to manage the initial exotherm.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the alkylation of 5-methylthiophene, with a focus on temperature optimization.
Data on Reaction Conditions
The choice of temperature cannot be made in isolation. The following table summarizes how temperature interacts with other variables to influence the reaction outcome.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Reaction temperature is too low. 2. Catalyst is inactive (e.g., moisture contamination). 3. Alkylating agent is not reactive enough (e.g., R-Cl vs. R-I).
1. Gradually increase reaction temperature in 10-20 °C increments, monitoring by TLC/GC.[6] 2. Use anhydrous catalyst and solvents. For solid acids, perform thermal activation.[7][8] 3. Switch to a more reactive alkylating agent (I > Br > OTs > Cl).[9]
Formation of Dark Polymer/Tar
1. Reaction temperature is too high. 2. Catalyst is too harsh (e.g., AlCl₃). 3. High concentration of reactants.
1. Decrease the reaction temperature significantly (e.g., start at 0 °C).[10] 2. Use a milder Lewis acid (e.g., BF₃-etherate, FeCl₃) or a solid acid catalyst.[2][7][11] 3. Dilute the reaction mixture and add the catalyst/alkylating agent dropwise at a low temperature.
Multiple Products (Polyalkylation)
1. High reaction temperature favoring the thermodynamic product. 2. Incorrect stoichiometry (excess alkylating agent). 3. Prolonged reaction time at elevated temperature.
1. Run the reaction at a lower temperature to favor kinetic (mono-alkylation) control.[3] 2. Use a stoichiometry of ~1:1 for the thiophene and alkylating agent. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Isomer Formation (Alkylation at C3 or C4)
1. High temperature allowing for rearrangement or alkylation at less favored positions. 2. Sterically demanding alkylating agent or catalyst system.
1. Lower the reaction temperature to increase regioselectivity for the more reactive C2 position.[10] 2. Evaluate if a different catalyst might offer better steric control.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for optimizing your reaction temperature.
Caption: A troubleshooting workflow for temperature optimization.
Experimental Protocols
Safety First: Thiophene and its derivatives are flammable and potentially toxic. Alkylating agents can be corrosive, toxic, and/or carcinogenic.[12][13][14] Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
General Protocol for Alkylation of 5-Methylthiophene
This protocol provides a starting point using a mild Lewis acid catalyst.
Apparatus Setup:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 5-methylthiophene (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or dichloroethane).
Establish an inert atmosphere by evacuating and backfilling with dry nitrogen or argon.
Initial Cooling:
Cool the flask to 0 °C using an ice-water bath.
Catalyst Addition:
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5 °C.
Alkylating Agent Addition:
Add the alkylating agent (e.g., an alkyl bromide, 1.05 eq.) dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
Reaction Monitoring:
After the addition is complete, let the reaction stir at 0 °C for 1 hour.
Take a small aliquot for analysis (TLC or GC) to check for the consumption of the starting material.
Temperature Adjustment (If Necessary):
If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-3 hours, monitoring progress periodically. If still slow, consider gentle heating as determined by your optimization experiments.
Workup:
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding ice-cold water.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Kinetic vs. Thermodynamic Control Visualization
This diagram illustrates the energy profile for competing mono-alkylation (kinetic) and poly-alkylation (thermodynamic) pathways.
Caption: Energy profile of kinetic vs. thermodynamic control.
References
Hansford, R. C., & Caesar, P. D. (1949). U.S. Patent No. 2,469,823. Washington, DC: U.S.
Sciencelab.com. (2013). Material Safety Data Sheet: Thiophene. [Link]
Zhang, J., et al. (2015). Alkylation desulfurization of thiophene in FCC gasoline with zeolite catalyst. Modern Chemical Industry, 35(2), 113-116. [Link]
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10451-10453. [Link]
Wang, C., et al. (2008). Study on Olefin Alkylation of Thiophenic Sulfur in FCC Gasoline Using La2O3-Modified HY Zeolite. Catalysis Letters, 127(1-2), 137-143. [Link]
Valle-Ramírez, J. L., et al. (2020). Modulation of the Acidity of HY, HBETA, and HZSM-5 Zeolites by Lanthanum Incorporation for Selective Gasoline Desulfurization in the FCC Riser. Industrial & Engineering Chemistry Research, 59(39), 17265-17277. [Link]
Kuo, C. H., & Chen, C. T. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 915. [Link]
Wikipedia. (n.d.). Thiophene. Retrieved March 7, 2026, from [Link]
Wang, Z., et al. (2012). The Study of Friedel-Crafts Alkylation Reaction of Thiophenes with Glyoxylate Imine Catalyzed by Fe(III): An Easy Access to α-Aminoesters. ChemInform, 43(31). [Link]
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved March 7, 2026, from [Link]
Drugs.com. (n.d.). List of Alkylating agents. Retrieved March 7, 2026, from [Link]
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
Pharmacy 180. (n.d.). Alkylating agents. Retrieved March 7, 2026, from [Link]
Sanchez-Larios, E., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1033. [Link]
Chowdhury, S., & Gascón, J. A. (2019). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Synthetic Communications, 49(20), 2815-2824. [Link]
Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
Wang, Y., et al. (2021). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Molecules, 26(21), 6433. [Link]
Pearson Education. (n.d.). Kinetic vs. Thermodynamic Control. Pearson+. [Link]
BSAVA Library. (n.d.). Safety and handling of chemotherapeutic agents. [Link]
Chabner, B. A., & Longo, D. L. (Eds.). (2011). Cancer Chemotherapy and Biotherapy: Principles and Practice (5th ed.). Lippincott Williams & Wilkins. [Link]
Kalita, A., et al. (2017). Sodium Metal Impregnated on Silica Gel: A Versatile Reagent for the Generation of Alcohols, Epoxides, and Amines. The Journal of Organic Chemistry, 82(19), 10156-10165. [Link]
Synerzine. (2015). SAFETY DATA SHEET 2-Thiophenethiol. [Link]
Environmental Health and Safety, University of Colorado. (n.d.). Cytotoxic or Chemotherapeutic Drug Guidelines. [Link]
Al-Muntaser, A. A., et al. (2022). A review on the desulfurization of crude oil and its products. Molecules, 27(23), 8275. [Link]
Kc, S., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1288. [Link]
Wang, X., et al. (2018). Factors affecting octane number of alkylate from low temperature sulfuric acid alkylation process and their optimization. IOP Conference Series: Earth and Environmental Science, 186(5), 012028. [Link]
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved March 7, 2026, from [Link]
Technical Support Center: Handling & Troubleshooting Hygroscopic Issues for 2-(5-Methyl-2-thienyl)ethanol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with reproducibility when utilizing 2-(5-Methyl-2-thienyl)ethanol . This heteroaromati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with reproducibility when utilizing 2-(5-Methyl-2-thienyl)ethanol .
This heteroaromatic primary alcohol is highly valuable for cross-coupling, esterification, and ether synthesis due to its electron-rich 5-methylthiophene moiety. However, its primary hydroxyl group forms strong hydrogen bonds with atmospheric moisture, making it notoriously hygroscopic. Even trace amounts of water (<100 ppm) can poison transition metal catalysts, hydrolyze activated intermediates, or quench Grignard reagents.
This guide provides field-proven, self-validating protocols to diagnose, quantify, and eliminate moisture contamination in your workflows.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q: Why do my downstream esterifications (e.g., Steglich) or cross-couplings fail when using an older, previously opened bottle of 2-(5-Methyl-2-thienyl)ethanol?A: The failure is driven by competitive nucleophilic attack. When the reagent absorbs atmospheric moisture, water acts as a highly mobile, competitive nucleophile. In a Steglich esterification, for example, water rapidly hydrolyzes the highly reactive O-acylurea intermediate back into the starting carboxylic acid and urea byproduct, entirely bypassing the desired esterification pathway. In palladium-catalyzed cross-couplings, water can coordinate to the metal center, displacing the substrate and terminating the catalytic cycle.
Q: How do I accurately quantify the moisture content before setting up a sensitive reaction?A: You must use [1]. Unlike loss-on-drying methods which cannot distinguish between water and volatile organic compounds, KF titration relies on a highly specific redox reaction where water is consumed in a 1:1 stoichiometry with iodine[2]. For trace moisture (<1%) in heteroaromatic alcohols, the coulometric method is mandatory because it generates iodine in situ at the anode, preventing over-titration.
Q: Can I just dry the reagent over magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)?A:No. Chemical desiccants like MgSO₄ rely on equilibrium-driven hydration and lack the thermodynamic driving force to break the strong hydrogen bonds between water and the primary alcohol of 2-(5-Methyl-2-thienyl)ethanol. You must use a kinetic and steric trap, such as activated 3Å molecular sieves, or perform a rigorous distillation[3].
Part 2: Quantitative Data: Comparison of Drying Methods
To ensure experimental success, you must select a drying method that reduces water content below the tolerance threshold of your specific downstream reaction.
Drying Method
Residual H₂O (ppm)
Time Required
Downstream Yield Impact
Mechanistic Notes
Untreated (Ambient)
> 5,000 ppm
N/A
< 20%
High risk of catalyst poisoning and hydrolysis.
MgSO₄ / Na₂SO₄
1,000 - 2,000 ppm
1 Hour
40 - 50%
Insufficient; cannot break alcohol-water H-bonds.
3Å Molecular Sieves
< 50 ppm
24 - 48 Hours
> 90%
Best balance of effort/purity. Steric exclusion of alcohol.
Distillation (over Mg)
< 10 ppm
4 - 6 Hours
> 95%
Highest purity; requires Schlenk line and continuous monitoring.
Part 3: Self-Validating Experimental Protocols
Every protocol in a rigorous laboratory must be a self-validating system—meaning the procedure inherently proves its own success or failure without requiring external assumptions.
Protocol A: Moisture Quantification via Coulometric Karl Fischer Titration
Causality: The coulometric method generates iodine electrochemically. The system continuously monitors the potential across a double platinum electrode. If water is present, iodine is consumed immediately. Once all water is consumed, an excess of iodine causes a sharp drop in voltage, signaling the endpoint.
System Blanking: Initiate the KF titrator and allow it to titrate the solvent (typically a methanol/imidazole blend) until a stable baseline drift rate (< 10 µ g/min ) is achieved. Self-Validation: A stable drift rate proves the internal cell is absolutely dry before sample introduction[4].
Sample Preparation: Withdraw 1.0 mL of 2-(5-Methyl-2-thienyl)ethanol using a gas-tight syringe that has been purged three times with ultra-pure argon.
Mass Determination: Weigh the filled syringe on an analytical balance.
Injection: Inject the sample through the septum into the KF titration cell.
Back-Weighing: Immediately re-weigh the empty syringe to determine the exact mass of the injected sample.
Titration & Verification: The instrument will titrate the moisture. The protocol is validated when the drift rate returns to the original baseline (< 10 µ g/min ), confirming 100% of the introduced water has been reacted.
Protocol B: Deep Drying and Schlenk Storage
Causality: 3Å molecular sieves act as a kinetic trap. Their 3-Angstrom pore size allows water molecules (2.8 Å) to enter and bind strongly to the aluminosilicate framework, while the larger 2-(5-Methyl-2-thienyl)ethanol molecules are sterically excluded[3].
Sieve Activation: Place 3Å molecular sieves in a round-bottom flask. Heat to 300°C under high vacuum (< 0.1 mbar) for 12 hours to drive off bound water. Cool to room temperature strictly under an argon atmosphere.
Solvent Transfer: Using standard [5], transfer the 2-(5-Methyl-2-thienyl)ethanol into a flame-dried Schlenk flask containing the activated sieves (approx. 15% w/v) under a positive pressure of argon.
Equilibration: Seal the flask and allow it to sit undisturbed for 48 hours.
Validation Loop: Withdraw a 1.0 mL aliquot and repeat Protocol A . Self-Validation: If the KF titration reads < 50 ppm, the drying is successful. If it reads > 50 ppm, either the sieves were improperly activated or the Schlenk seal is compromised, alerting you to a failure before the reagent ruins a synthesis.
Part 4: Logical Workflows & Mechanistic Pathways
Caption: Workflow for moisture assessment and drying of 2-(5-Methyl-2-thienyl)ethanol.
Caption: Mechanistic pathway showing water-induced hydrolysis in Steglich esterification.
References
Karl Fischer Moisture Analysis | Pacific BioLabs |[Link]
General Lab Techniques | Chemistry LibreTexts | [Link]
Comprehensive Comparison Guide: ¹H NMR Chemical Shift Assignment Strategies for 2-(5-Methyl-2-thienyl)ethanol
As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the definitive structural elucidation of substituted heteroaromatics. 2-(5-Methyl-2-thienyl)ethanol is a critical bifunction...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the definitive structural elucidation of substituted heteroaromatics. 2-(5-Methyl-2-thienyl)ethanol is a critical bifunctional building block used in the synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials.
While its structure may appear simple, the electron-rich nature of the thiophene ring combined with two different alkyl-based substituents creates a nuanced ¹H NMR spectrum. This guide objectively compares three distinct methodologies for assigning its ¹H NMR chemical shifts: Empirical Additivity, Computational Prediction, and 2D NMR Spectroscopy.
The Spectroscopic Challenge: Causality in Thiophene NMR
To understand the assignment strategies, we must first analyze the causality behind the chemical shifts of 2-(5-Methyl-2-thienyl)ethanol. The molecule features three distinct proton environments:
The Aliphatic Side Chain : An
A2X2
spin system (-CH₂-CH₂-OH) at C-2.
The C-5 Methyl Group : A highly shielded aliphatic singlet.
The Heteroaromatic Core : Two protons (H-3 and H-4) residing on the thiophene ring.
The primary analytical challenge lies in differentiating H-3 and H-4. In an unsubstituted thiophene, the
β
-protons (H-3/H-4) resonate at ~7.10 ppm. Alkyl substitution at C-2 and C-5 introduces anisotropic shielding effects. Because the electron-donating strength of a methyl group and an ethanol side chain are similar, H-3 and H-4 appear as two closely spaced doublets (
3J≈3.5
Hz) in the 6.60–6.85 ppm range. Relying solely on 1D NMR can lead to misassignment, necessitating a comparison of advanced assignment strategies.
Comparison of Assignment Strategies
Strategy A: Empirical 1D NMR Analysis (The Baseline)
Empirical assignment relies on established substituent additivity rules .
Mechanism : We calculate the expected shift by applying shielding increments to the base thiophene value. A C-5 methyl group strongly shields the ortho H-4 proton, while the C-2 ethanol group shields the ortho H-3 proton.
Performance : Highly cost-effective and fast. However, it is prone to error when substituent effects are non-additive or when solvent-solute interactions alter the
π
-electron density.
Strategy B: Computational & ML-Based Prediction (In Silico)
Modern laboratories utilize Machine Learning (ML) predictors (e.g., Mnova, ChemDraw) or Density Functional Theory (DFT) utilizing the GIAO method.
Mechanism : These tools simulate the magnetic shielding tensor for each nucleus based on a minimized 3D geometry or massive spectral databases.
Performance : Excellent for providing a theoretical baseline without consuming spectrometer time. However, they consistently fail to accurately predict the chemical shift of the hydroxyl (-OH) proton, as its resonance is highly dependent on concentration, temperature, and hydrogen bonding.
Strategy C: 2D NMR Spectroscopy (The Gold Standard)
For regulatory submissions (e.g., FDA IND applications), empirical guesses are insufficient. 2D NMR provides a self-validating system of through-bond correlations.
Mechanism : Heteronuclear Multiple Bond Correlation (HMBC) maps
2J
and
3J
carbon-proton couplings.
Performance : Unambiguous. By tracing the connectivity from the isolated C-5 methyl protons through the carbon skeleton, we can definitively identify H-4, rendering the assignment absolute.
Quantitative Data Comparison
The following table summarizes the performance of the three strategies, comparing predicted values against high-resolution experimental data acquired in CDCl₃.
Proton Environment
Empirical Additivity (ppm)
ML Software Prediction (ppm)
Experimental ¹H NMR (ppm)
Multiplicity & Coupling (
J
)
H-3 (Thiophene)
6.80
6.82
6.78
d,
J=3.5
Hz
H-4 (Thiophene)
6.65
6.61
6.58
d,
J=3.5
Hz
-CH₃ (C-5)
2.40
2.45
2.42
s (or fine d,
J<1
Hz)
α
-CH₂
2.95
2.98
2.96
t,
J=6.4
Hz
β
-CH₂
3.80
3.85
3.82
t,
J=6.4
Hz
-OH
N/A
2.00 (Fixed)
~1.65 (Variable)
br s
Note: The experimental -OH shift will broaden and shift downfield if trace water is present or if sample concentration increases due to intermolecular hydrogen bonding.
Experimental Protocol: The Self-Validating 2D Workflow
To achieve the "Experimental" results listed above, follow this self-validating protocol. This workflow ensures that every assignment is mathematically proven by a corresponding cross-peak, eliminating human bias.
Step 1: Sample Preparation & Solvent Selection
Weigh 15–20 mg of high-purity 2-(5-Methyl-2-thienyl)ethanol.
Dissolve in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v TMS.
Causality Note: CDCl₃ is chosen specifically because it is aprotic and non-polar. Unlike CD₃OD or D₂O, it will not rapidly exchange with the hydroxyl proton, allowing the -OH broad singlet to be observed.
Step 2: 1D ¹H and ¹³C Acquisition
Tune the probe and perform 3D gradient shimming. A highly homogeneous magnetic field is critical to resolve the fine 3.5 Hz coupling between H-3 and H-4.
Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program) with a relaxation delay (
D1
) of at least 2 seconds to ensure accurate quantitative integration.
Step 3: The Self-Validating HMBC Execution
Acquire a gradient-selected HMBC spectrum.
Validation Loop A (Identifying H-4) : Locate the C-5 methyl protons at 2.42 ppm. Look for the
3JCH
cross-peak to the thiophene carbon at ~125 ppm (C-4). Cross-reference this carbon in the HSQC spectrum to identify the proton at 6.58 ppm. This proves the 6.58 ppm signal is H-4.
Validation Loop B (Identifying H-3) : Locate the
α
-CH₂ protons at 2.96 ppm. Look for the
3JCH
cross-peak to the thiophene carbon at ~123 ppm (C-3). Cross-reference this carbon in the HSQC to identify the proton at 6.78 ppm. This proves the 6.78 ppm signal is H-3.
While Empirical Additivity and Machine Learning predictors offer excellent starting points for routine analysis, they lack the definitive proof required for complex heteroaromatics where substituent effects closely mirror one another. For 2-(5-Methyl-2-thienyl)ethanol, the implementation of a 2D HMBC/HSQC workflow provides a self-validating, mathematically sound assignment of the elusive H-3 and H-4 thiophene protons, ensuring absolute structural integrity for downstream drug development applications.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79400, 2-Thiopheneethanol (Utilized as structural class proxy for baseline thiophene shifts).[Link]
Comparative
GC-MS fragmentation pattern of 5-methyl-2-thiopheneethanol
GC-MS Analytical Comparison Guide: Fragmentation Profiling of 5-Methyl-2-thiopheneethanol vs. Structural Analogs In the analytical landscape of drug development and materials science, the precise identification of thioph...
Author: BenchChem Technical Support Team. Date: March 2026
GC-MS Analytical Comparison Guide: Fragmentation Profiling of 5-Methyl-2-thiopheneethanol vs. Structural Analogs
In the analytical landscape of drug development and materials science, the precise identification of thiophene derivatives is critical for quality control and pharmacokinetic profiling. 5-Methyl-2-thiopheneethanol (CAS 19498-70-5)[1] is a highly valuable synthetic intermediate. However, its structural similarity to unmethylated precursors like 2-thiopheneethanol (CAS 5402-55-1)[2] necessitates robust analytical differentiation.
This guide provides an in-depth, comparative analysis of their Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns, focusing on the mechanistic causality behind their diagnostic ions to ensure authoritative compound verification.
Comparative GC-MS Performance Data
To objectively evaluate the analytical detectability of 5-methyl-2-thiopheneethanol against its unmethylated counterpart, we must look at their diagnostic mass-to-charge (m/z) ratios under standard 70 eV Electron Impact (EI) ionization. The addition of a single methyl group (+14 Da) predictably shifts the entire primary fragmentation spectrum.
Compound
CAS Number
Molecular Ion (M+•)
Base Peak (100%)
Key Diagnostic Fragments
5-Methyl-2-thiopheneethanol
19498-70-5
m/z 142
m/z 111
m/z 124, m/z 67
2-Thiopheneethanol
5402-55-1
m/z 128
m/z 97
m/z 110, m/z 53
Data Note: The unmethylated analog exhibits a confirmed molecular ion at m/z 128 (approx. 30% abundance) and a base peak at m/z 97 (100% abundance)[3]. The methylated target shifts these exact diagnostic markers by exactly 14 Da[1].
Mechanistic Causality in Fragmentation
Understanding why a molecule fragments in a specific pattern is the cornerstone of expert mass spectrometry. The fragmentation of 5-methyl-2-thiopheneethanol is not random; it is a highly predictable process driven by thermodynamic stability and resonance.
Alpha-Cleavage (The Base Peak): When bombarded with 70 eV electrons, the molecular ion (m/z 142)[1] preferentially undergoes alpha-cleavage, losing the hydroxymethyl radical (•CH₂OH, 31 Da). This cleavage is causally driven by the resonance stabilization of the resulting cation. The loss of 31 Da yields the methylthienylmethyl cation at m/z 111. This cation rapidly undergoes ring expansion to form the highly stable, six-membered methylthiopyrylium ion . Because of this extreme thermodynamic stability, m/z 111 registers as the base peak (100% relative abundance). In the unmethylated analog, this same mechanism produces the m/z 97 base peak[3].
Dehydration: A secondary, less dominant pathway is the loss of water (H₂O, 18 Da) directly from the molecular ion. This yields a dehydrated radical cation at m/z 124 for the methylated compound, and m/z 110 for the unmethylated compound[3].
Ring Cleavage: The highly stable base peak (m/z 111) can undergo further high-energy fragmentation by extruding carbon monosulfide (CS, 44 Da), leaving a hydrocarbon fragment at m/z 67 ([C₅H₇]⁺).
Fig 1: Primary EI-MS fragmentation pathway of 5-methyl-2-thiopheneethanol.
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in checks to verify mass accuracy, chromatographic resolution, and ionization efficiency.
Step 1: System Suitability & Mass Calibration
Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).
Causality: Validates the mass accuracy of the quadrupole filter across the m/z 50–600 range. Ensuring target ratios for m/z 69, 219, and 502 guarantees that the relative abundances of our target thiophene fragments (e.g., m/z 111 vs. 142) are not skewed by detector degradation.
Action: Dilute 5-methyl-2-thiopheneethanol to 10 µg/mL in GC-grade dichloromethane (DCM). Spike the sample with 5 µg/mL of Naphthalene-d8 as an internal standard.
Causality: The internal standard acts as a self-validating control for injection volume consistency and matrix effects. If the Naphthalene-d8 signal fluctuates, the run is flagged before data interpretation begins.
Step 3: Chromatographic Separation
Action: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium (99.999%) as the carrier gas at a constant flow of 1.0 mL/min.
Oven Program: Hold at 50°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.
Causality: The non-polar stationary phase separates positional isomers (e.g., 3-methyl vs. 5-methyl derivatives) based on boiling point and subtle steric interactions, ensuring the MS only analyzes pure, separated peaks.
Step 4: Electron Impact (EI) Mass Analysis
Action: Operate the ion source at 230°C and the quadrupole at 150°C. Apply 70 eV electron bombardment. Scan range: m/z 35–300.
Causality: 70 eV is the universal standard for EI-MS. Using this specific energy ensures that the kinetic energy transferred to the molecule perfectly triggers the alpha-cleavage mechanism described above, allowing the resulting spectrum to be cross-referenced against standardized NIST libraries.
Fig 2: Self-validating GC-MS analytical workflow for thiophene derivatives.
References
National Center for Biotechnology Information (NCBI). "2-Thiopheneethanol | C6H8OS | CID 79400." PubChem Compound Summary. Available at:[Link]
ChemBK. "2-(5-methylthiophen-2-yl)ethanol - 19498-70-5." ChemBK Chemical Database. Available at:[Link]
UV-Vis absorption maxima of methyl-substituted thiophenes
An in-depth understanding of the optoelectronic properties of thiophene derivatives is critical for researchers developing organic photovoltaics (OPVs), conducting polymers, and advanced pharmaceuticals. As a Senior Appl...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of the optoelectronic properties of thiophene derivatives is critical for researchers developing organic photovoltaics (OPVs), conducting polymers, and advanced pharmaceuticals. As a Senior Application Scientist, I have structured this guide to objectively compare the UV-Vis absorption maxima (
λmax
) of methyl-substituted thiophenes.
By examining the transition from monomeric building blocks to highly conjugated polymers, this guide provides the mechanistic causality behind spectral shifts and outlines a self-validating experimental protocol for accurate UV-Vis characterization.
Mechanistic Causality: Modulating
λmax
via Substitution and Conjugation
The absorption maximum of a thiophene derivative is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Modifying the thiophene ring alters this gap through two primary mechanisms:
Inductive and Hyperconjugative Effects (Monomers): Unsubstituted thiophene exhibits a deep-UV
π→π∗
transition at approximately 231 nm in non-polar solvents[1]. The addition of a methyl group (e.g., 2-methylthiophene) introduces a weak electron-donating effect via hyperconjugation and the +I inductive effect. This slightly destabilizes the HOMO, narrowing the HOMO-LUMO gap and resulting in a minor bathochromic (red) shift, maintaining absorption in the 231–235 nm range[2].
Steric Hindrance vs.
π
-Conjugation (Polymers): The true optoelectronic impact of methyl substitution emerges upon polymerization. Poly(3-methylthiophene) exhibits a massive bathochromic shift, with
λmax
reaching 410–417 nm due to extended
π
-electron delocalization along the polymer backbone[3],[4]. However, the regioregularity of the polymer dictates the exact
λmax
. Head-to-head (HH) structural couplings place adjacent methyl groups in close proximity. The resulting steric repulsion forces the thiophene rings to twist out of coplanarity to relieve strain. This torsion breaks the continuous orbital overlap, reducing the effective conjugation length and causing a hypsochromic (blue) shift compared to perfectly planar head-to-tail (HT) conformations[4].
Quantitative Comparison of Absorption Maxima
The following table summarizes the spectral properties of key methyl-substituted thiophenes and their derivatives, highlighting the dramatic shift from discrete monomers to conjugated polymers.
To ensure absolute scientific integrity, the spectral acquisition must be treated as a self-validating system. Artifacts such as solvent cutoff interference, excimer formation, or detector saturation frequently compromise
λmax
determinations.
Action: Use spectroscopic-grade hexane. Record a baseline from 190 nm to 600 nm using matched quartz cuvettes (10 mm path length).
Causality: Hexane is selected because its UV cutoff is ~195 nm, ensuring it does not mask the deep-UV transitions of monomeric thiophenes (~230 nm). Quartz is mandatory because standard borosilicate glass absorbs strongly below 300 nm, which would artificially truncate the spectrum.
Step 2: Serial Dilution Preparation
Action: Prepare a primary stock solution of the thiophene derivative and create a 3-point serial dilution (e.g., 10 µM, 50 µM, 100 µM).
Causality: Analyzing multiple concentrations prevents the misidentification of spectral artifacts. High concentrations can lead to
π−π
intermolecular stacking (aggregation), which causes peak broadening or artificial shifts.
Step 3: Spectral Acquisition
Action: Scan the samples at a medium scan rate (e.g., 240 nm/min) with a spectral bandwidth/slit width of 1 nm.
Causality: A 1 nm slit width provides an optimal balance between spectral resolution (critical for resolving sharp monomeric peaks) and the signal-to-noise ratio.
Action: Extract the absorbance values at the identified
λmax
for all three concentrations and plot Absorbance (
A
) versus Concentration (
c
).
Validation: The experimental run is validated only if the plot yields a linear regression with
R2≥0.99
. If the curve flattens at higher concentrations, it indicates detector saturation (typically if
A>2.0
) or molecular aggregation, thereby invalidating the run and requiring further dilution.
Workflow Visualization
The following diagram illustrates the logical dependencies of the self-validating UV-Vis protocol.
Fig 1: Self-validating UV-Vis spectroscopy workflow for methyl-substituted thiophenes.
References
Source: dtic.
Impact of the Torsion on the Optoelectronic Properties of Poly(3-alkylthiophene)
Source: scribd.
Fig. S13 Absorption spectrum of 2,5-dimethylthiophene S,S-dioxide in...
An In-depth Technical Guide to the Reactivity and ...
A Comparative Guide to Elemental Analysis Standards for 2-(5-Methyl-2-thienyl)ethanol
This guide provides a detailed comparison of elemental analysis standards for 2-(5-Methyl-2-thienyl)ethanol, a key intermediate in pharmaceutical and fine chemical synthesis. For researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparison of elemental analysis standards for 2-(5-Methyl-2-thienyl)ethanol, a key intermediate in pharmaceutical and fine chemical synthesis. For researchers, scientists, and drug development professionals, verifying the elemental composition of such compounds is a non-negotiable step for ensuring purity, confirming identity, and adhering to stringent quality control standards. This document moves beyond mere procedural lists to explain the causality behind analytical choices, offering a framework for generating reliable and defensible data.
The Foundational Benchmark: Theoretical Elemental Composition
Before any analysis, the theoretical elemental composition must be established as the gold standard for comparison. This is calculated from the compound's molecular formula.
Based on the atomic weights (C ≈ 12.011, H ≈ 1.008, O ≈ 15.999, S ≈ 32.06), the theoretical elemental percentages are:
Element
Atomic Mass ( g/mol )
Atoms in Molecule
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
7
84.077
59.11%
Hydrogen (H)
1.008
10
10.080
7.09%
Oxygen (O)
15.999
1
15.999
11.25%
Sulfur (S)
32.060
1
32.060
22.54%
Total
142.216
99.99%
Any experimental result will be validated against these theoretical values.
The Primary Standard: CHNS(O) Combustion Analysis
For determining the mass fraction of carbon, hydrogen, nitrogen, and sulfur in an organic compound, combustion analysis is the universally accepted gold standard. This method, based on the Pregl-Dumas technique, is valued for its accuracy, reliability, and cost-effectiveness. Oxygen is typically determined in a separate step via high-temperature pyrolysis.
Principle of Operation
The core principle involves the complete and instantaneous combustion of the sample in a high-temperature (typically >1000°C) oxygen-rich environment.[1] This process quantitatively converts the elements into simple gases:
Carbon → Carbon Dioxide (CO₂)
Hydrogen → Water (H₂O)
Nitrogen → Nitrogen Gas (N₂) and its oxides (NOx)
Sulfur → Sulfur Dioxide (SO₂)
These gases are then passed through a reduction chamber containing high-purity copper to convert nitrogen oxides to N₂ and remove excess oxygen.[1] The mixture of CO₂, H₂O, N₂, and SO₂ is separated, typically by gas chromatography (GC), and quantified by a thermal conductivity detector (TCD).[2][3]
Experimental Workflow & Causality
The reliability of combustion analysis is rooted in a meticulous and self-validating workflow. Each step is designed to eliminate interferences and ensure stoichiometric conversion.
Workflow for CHNS Combustion Analysis.
Detailed Experimental Protocol for 2-(5-Methyl-2-thienyl)ethanol
Instrument Preparation & Calibration:
Ensure the CHNS analyzer's combustion and reduction tubes are packed correctly and conditioned at their operational temperatures.
Verify stable baselines for the TCD.
Causality: A stable, leak-free system with conditioned reagents is essential for achieving low blank values and consistent results.
Perform a multi-point calibration using a certified organic standard (e.g., Sulfanilamide). This creates a calibration curve that validates the instrument's response across a range of element masses. This step is a cornerstone of a self-validating system.
Sample Preparation:
Using a microbalance, accurately weigh 1-3 mg of the liquid 2-(5-Methyl-2-thienyl)ethanol into a clean tin capsule. For volatile liquids, a sealed capsule or a syringe injection method is used.[3]
Causality: The mass percentages are calculated relative to the initial sample weight, making accurate weighing the most critical step for final data quality.[2] Tin capsules facilitate complete combustion.
Run samples in duplicate or triplicate to demonstrate reproducibility.
Analysis Sequence:
The sequence should intersperse unknown samples with checks. A typical, robust sequence is: Blank, Standard, Standard, Sample 1, Sample 2, Standard, Sample 3, Sample 4, Standard...
Causality: Running a blank (empty tin capsule) confirms the system is clean. Running standards throughout the analysis verifies that the calibration has not drifted over time.
Data Interpretation:
The instrument software automatically integrates the peaks for CO₂, H₂O, N₂, and SO₂ and calculates the elemental percentages based on the sample weight and calibration curve.
The results are considered valid if they fall within an acceptable tolerance of the theoretical values. For publication in American Chemical Society (ACS) journals, for instance, the measured values must typically be within ±0.4% (absolute) of the calculated values.
Alternative & Complementary Analytical Standards
While combustion analysis quantifies the core organic elements, it does not provide information on other potential elemental contaminants. For pharmaceutical applications, analyzing trace metal impurities is a regulatory necessity.[4][5]
Inductively Coupled Plasma (ICP) Spectroscopy
ICP-based techniques, primarily ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are the gold standard for detecting trace elemental impurities.[6] Their role is not to verify the bulk composition (C, H, O, S) but to quantify potentially toxic metals that may have been introduced from catalysts or manufacturing processes.[4] This analysis is mandated by guidelines such as ICH Q3D and USP <232>/<233>.[4][5]
Principle: A liquid sample is nebulized into a high-temperature argon plasma (~6,000-10,000 K), which desolvates, atomizes, and ionizes the elements. ICP-OES measures the characteristic light emitted by the excited atoms, while ICP-MS separates and counts the ions based on their mass-to-charge ratio.[6][7]
Key Advantage: Exceptional sensitivity. ICP-OES can detect elements at parts-per-billion (ppb) levels, while ICP-MS reaches parts-per-trillion (ppt) levels.[6] This sensitivity is crucial for meeting the strict limits on heavy metals like lead, mercury, arsenic, and cadmium.[7]
X-Ray Fluorescence (XRF)
XRF is a non-destructive technique used to determine the elemental composition of materials.[8]
Principle: The sample is irradiated with a primary X-ray beam, causing atoms to emit secondary (fluorescent) X-rays at energies characteristic of each element.[8][9]
Applicability: While excellent for screening metals, ceramics, and geological samples, XRF has significant limitations for this application.[9][10] It is generally not sensitive enough for the trace levels required in pharmaceutical impurity analysis and struggles to detect light elements, making it unsuitable for quantifying C, H, and O.[9] It can detect sulfur, but not with the accuracy of combustion analysis for composition verification.
Comparative Analysis of Techniques
Choosing the correct analytical method depends entirely on the question being asked. Are you verifying the compound's identity and purity, or are you searching for trace contaminants?
Decision tree for selecting the appropriate elemental analysis method.
The table below summarizes the key performance characteristics of each technique for the analysis of 2-(5-Methyl-2-thienyl)ethanol.
Feature
Combustion Analysis (CHNS/O)
ICP-MS / ICP-OES
X-Ray Fluorescence (XRF)
Primary Use Case
Quantitative determination of bulk C, H, N, S, O
Quantitative determination of trace elemental impurities
Qualitative/Semi-quantitative screening
Elements Detected
C, H, N, S, O
>70 elements across the periodic table
Typically Mg to U
Sensitivity
Percent (%) level
ppb to ppt (parts-per-billion/trillion)
ppm (parts-per-million) to %
Sample Prep
Weighing into capsule; destructive
Acid digestion; destructive
Minimal to none; non-destructive
Regulatory Standard
Foundational data for compound identity & purity
Required for impurity testing (ICH Q3D, USP <232>)
Generally not used for GMP release testing
Cost (Instrument)
Low to Moderate
High to Very High
Low to Moderate
Conclusion
For establishing the identity, purity, and empirical formula of 2-(5-Methyl-2-thienyl)ethanol , CHNS(O) combustion analysis is the definitive standard. Its methodology is robust, accurate, and includes inherent self-validation through the use of certified standards. However, in the context of drug development and materials science, it is not a standalone solution. A comprehensive quality assessment must be complemented by ICP-MS or ICP-OES to quantify trace elemental impurities, ensuring the material is safe and compliant with global regulatory standards like ICH Q3D.[4][5][7] While XRF is a powerful tool in other fields, its application in this specific context is limited to preliminary, non-quantitative screening at best.[10][11]
References
Netpharmalab. (2025, August 18). ICP-MS Is the Key Technique for the Control of Toxic Impurities. Available at: [Link]
Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control. Available at: [Link]
QbD Group. (2025, April 2). ICP-MS vs ICP-OES: choosing the right elemental impurity test. Available at: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Shimadzu Scientific Instruments. Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS. Available at: [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Spectroscopy Online. (2020, December 20). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Available at: [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
MDPI. (2022, July 8). Portable X-ray Fluorescence Analysis of Organic Amendments: A Review. Available at: [Link]
Encyclopedia.pub. (2022, August 5). Portable X-ray Fluorescence Analysis of Organic Amendments. Available at: [Link]
Scribd. CHNS Analyzer: Principles and Applications. Available at: [Link]
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]
AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. Available at: [Link]
Wikipedia. X-ray fluorescence. Available at: [Link]
PubChem. 2-Acetyl-5-methylthiophene. Available at: [Link]
Operational Guide: 2-(5-Methyl-2-thienyl)ethanol Proper Disposal and Handling Procedures
Executive Summary For researchers and drug development professionals, managing the lifecycle of sulfur-containing organic intermediates is a critical operational and environmental challenge. 2-(5-Methyl-2-thienyl)ethanol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, managing the lifecycle of sulfur-containing organic intermediates is a critical operational and environmental challenge. 2-(5-Methyl-2-thienyl)ethanol (CAS: 19498-70-5) is a valuable thiophene derivative used in the synthesis of pharmaceuticals and agrochemicals. However, its sulfur heteroatom presents specific logistical hurdles during disposal. Standard solvent disposal methods are entirely inadequate for this compound. This guide provides authoritative, step-by-step methodologies for the safe handling, spill decontamination, and environmentally compliant disposal of 2-(5-Methyl-2-thienyl)ethanol, ensuring your laboratory maintains strict adherence to safety and environmental regulations.
Chemical Profile & Hazard Identification
Before executing any handling or disposal protocols, personnel must understand the physical properties and the Globally Harmonized System (GHS) classifications of the substance[1][2].
Mandates strict hygiene; no food/drink in handling areas.
H315 / H319
Causes skin/serious eye irritation
Requires chemically resistant nitrile gloves and safety goggles.
H335
May cause respiratory irritation
All open-container operations must occur in a certified fume hood.
Mechanistic Insight: The Chemistry of Thiophene Disposal
Expertise & Experience: Why does 2-(5-Methyl-2-thienyl)ethanol require specialized disposal pathways compared to standard organic solvents like ethanol or acetone?
The causality lies in its molecular structure. As a thiophene derivative, the compound contains a sulfur heteroatom embedded within its aromatic ring. During standard combustion or inadequate thermal destruction, the breakdown of the thiophene ring generates high concentrations of sulfur oxides (SO₂ and SO₃)[3][4].
If released into the atmosphere, these SOx gases react with atmospheric moisture to form sulfuric acid, leading to acid rain and severe respiratory hazards for the surrounding community. Therefore, the compound cannot be disposed of via standard solvent waste streams or flushed down the drain. It must be routed to a licensed chemical destruction plant equipped with alkaline flue gas scrubbers. These scrubbers use a basic solution (such as NaOH or Ca(OH)₂) to chemically neutralize the acidic SOx emissions before the exhaust is released[3][4].
Step-by-Step Waste Management Protocols
To ensure self-validating safety and compliance, follow these exact methodologies for waste segregation and disposal.
Protocol A: Routine Waste Segregation and Storage
Container Selection: Select a high-density polyethylene (HDPE) or glass waste container that is chemically compatible with organic solvents.
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Sulfur-Containing Organics (2-(5-Methyl-2-thienyl)ethanol) - DO NOT MIX WITH HALOGENATED WASTE."
Segregation: Pour the waste into the designated container inside a fume hood. Never mix this compound with strong oxidizing agents (e.g., fuming nitric acid), as this can cause violent, exothermic reactions[3].
Secondary Containment: Place the sealed waste container in a secondary containment tray to capture any potential leaks.
Validation Check: Verify that the container cap is tightly sealed and inspect the secondary containment weekly for chemical accumulation.
(For logistical planning with your licensed waste management contractor)
Atomization: The liquid waste is injected into the incinerator via a high-pressure nozzle to create a fine mist, maximizing the surface area for complete combustion.
High-Temperature Combustion: The incinerator must operate at temperatures exceeding 1000°C to ensure the complete thermal cleavage of the stable thiophene ring.
Flue Gas Scrubbing (Critical Step): The exhaust gases, now rich in SOx, are passed through a wet scrubber system. An alkaline wash neutralizes the sulfur oxides into harmless sulfate salts.
Validation Check: The facility must continuously monitor the pH of the scrubber effluent and the SOx parts-per-million (ppm) in the final atmospheric emission to ensure regulatory compliance.
Figure 1: Step-by-step disposal and incineration workflow for 2-(5-Methyl-2-thienyl)ethanol.
In the event of a localized spill (< 1 Liter) in the laboratory, standard water flushing is strictly prohibited. Water spreads the combustible liquid and risks introducing sulfur-containing organics into the municipal wastewater system[3].
Step-by-Step Decontamination Protocol:
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Increase fume hood exhaust or room ventilation to maximum capacity to clear H335-classified respiratory irritants[1][2].
Don PPE: Equip chemically resistant nitrile gloves, tightly sealed safety goggles, and a NIOSH-approved organic vapor respirator if the spill is outside a ventilated enclosure.
Source Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial universal spill pad).
Self-Validation: Visually ensure the absorbent barrier is completely contiguous to prevent capillary escape.
Absorption: Gently cover the center of the spill with the absorbent material. Allow 10-15 minutes for complete capillary uptake.
Collection: Using non-sparking tools (e.g., polypropylene scoops), carefully transfer the saturated absorbent into a chemically compatible, sealable HDPE container[3].
Surface Decontamination: Wash the affected surface with a mild detergent and water solution, absorbing the rinsate with fresh pads. Add these pads to the HDPE container.
Labeling and Disposal: Seal the container, label it explicitly as "Hazardous Waste: Sulfur-Containing Organics / Spill Debris", and transfer it to the hazardous waste accumulation area for incineration.
References
The protocols and mechanistic insights in this guide are grounded in the following verified safety and regulatory data sources:
[1] Bide Pharm. "CAS: 19498-70-5 | 2-(5-Methylthiophen-2-yl)ethan-1-ol SDS." Available at:
[2] National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 79400, 2-Thiopheneethanol." Available at:
[3] ECHEMI. "Thiophene SDS, 110-02-1 Safety Data Sheets." Available at:
[4] Google Patents. "Process for the production of tetrahydrothiophene (FR3129940A1)." Available at:
Personal protective equipment for handling 2-(5-Methyl-2-thienyl)ethanol
Comprehensive Safety & Handling Guide for 2-(5-Methyl-2-thienyl)ethanol As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just following a checklist—...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety & Handling Guide for 2-(5-Methyl-2-thienyl)ethanol
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior. 2-(5-Methyl-2-thienyl)ethanol (CAS: 19498-70-5) is a critical intermediate in drug development and organic synthesis. However, its unique structural properties demand rigorous, self-validating safety protocols to protect researchers and maintain laboratory integrity.
This guide provides a field-proven, procedurally grounded framework for the safe handling, operational workflow, and disposal of 2-(5-Methyl-2-thienyl)ethanol.
Hazard Profile & Mechanistic Toxicology
To design an effective safety protocol, we must first understand why this compound is hazardous. The toxicity and irritant properties of 2-(5-Methyl-2-thienyl)ethanol are directly linked to its bipartite molecular structure:
The Thiophene Moiety (Systemic Toxicity): Thiophene is a sulfur-containing heteroaromatic ring. In biological systems, thiophene derivatives are susceptible to cytochrome P450 (CYP450)-mediated bioactivation[1]. This metabolic pathway can generate highly reactive, electrophilic intermediates—specifically thiophene S-oxides and epoxides[1]. If absorbed systemically, these electrophiles can covalently bind to cellular macromolecules, leading to potential hepatotoxicity[1].
The Ethanol Side Chain (Local Irritation): The addition of the ethanol group increases the molecule's hydrophilicity. This amphiphilic nature allows the compound to readily partition into and interact with the moisture in mucous membranes. Consequently, it acts as an acute irritant to the eyes (H319), skin (H315), and respiratory tract (H335)[2].
Physical Hazards: Like many low-molecular-weight organic alcohols, it is a combustible liquid and must be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides[3].
Mandatory Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. Every piece of PPE must be selected to counteract the specific penetration mechanisms of this chemical.
Equipment Type
Specification Standard
Mechanistic Justification (Causality)
Eye Protection
Chemical goggles (EN 166 / OSHA 29 CFR 1910.133)
Prevents direct mucosal absorption of the amphiphilic liquid, mitigating severe eye irritation[3]. Safety glasses with side shields are insufficient for splash risks.
Hand Protection
Nitrile or PVC gloves (EN 374, >240 min breakthrough)
Blocks dermal penetration of the lipophilic thiophene moiety[4]. Gloves must be inspected for pinholes prior to use to prevent insidious dermal exposure[2].
Body Protection
Flame-resistant, tight-weave lab coat
Mitigates risks associated with combustible organic liquids. Avoid synthetic materials that may melt or generate static electricity[2].
Respirator
Type ABEK (EU) or OV/AG (US) Cartridge
Required only if local exhaust ventilation fails. Traps volatile organic vapors and prevents inhalation of potential sulfur oxide byproducts[4].
Operational Workflow & Handling Protocol
The following methodology is designed as a self-validating system: each step inherently verifies the safety of the previous one.
Step 1: Environmental Preparation
Verify that the chemical fume hood is operational with a face velocity between 80–120 fpm.
Clear the workspace of all incompatible materials, particularly strong oxidizing agents and heat sources[3].
Place a secondary containment tray lined with an inert absorbent material (e.g., vermiculite) inside the hood[3].
Step 2: Dispensing
Don all required PPE (see Section 2).
Use a glass syringe or chemically compatible pipette. Avoid using low-density plastics that may degrade upon contact with organic solvents.
Dispense the liquid directly over the secondary containment tray. Keep the container tightly closed immediately after use to prevent vapor accumulation[3].
Step 3: Reaction Phase
If utilizing the compound in a synthetic reaction, monitor closely for exotherms. Thermal decomposition of thiophene derivatives can lead to the release of irritating gases, including carbon monoxide and sulfur oxides[3].
Ensure the reaction vessel is properly vented through a scrubber system if scaling up.
Step 4: Decontamination
Rinse all contaminated glassware with a compatible solvent (e.g., acetone) inside the fume hood before transferring it to the general washing area.
Remove gloves using the proper "glove-in-glove" technique to avoid touching the contaminated outer surface[4]. Wash hands thoroughly with soap and water immediately after[4].
Emergency Response & Spill Management
In the event of an operational failure, immediate and calculated action is required.
Spill Protocol: Do not attempt to clean a large spill without a respirator. Isolate the area. Soak up the liquid with an inert absorbent material (e.g., dry sand or vermiculite)[3]. Do not use combustible absorbents like sawdust. Sweep up the material without generating aerosols and place it in a closed, labeled container for disposal[3].
Dermal Exposure: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[3].
Ocular Exposure: Rinse immediately with plenty of water, ensuring the eyelids are kept apart, for at least 15 minutes. Get immediate medical attention[3].
Waste Disposal Plan
Improper disposal of thiophene derivatives poses a severe risk to aquatic environments[4].
Segregation: Classify and store all waste containing 2-(5-Methyl-2-thienyl)ethanol as Halogen-Free Organic Waste .
Prohibition: Under no circumstances should this product be allowed to enter drains or the general water supply[4].
Final Destruction: Disposal must be handled by a licensed environmental health and safety (EHS) contractor. Incineration is the preferred method, provided the facility is equipped with an afterburner and a scrubber to safely neutralize sulfur oxide (SOx) emissions[4].
Safety Protocol Workflow
Operational workflow for the safe handling and disposal of 2-(5-Methyl-2-thienyl)ethanol.
References
Bioactivation Potential of Thiophene-Containing Drugs
Source: Chemical Research in Toxicology (ACS Publications)
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